Product packaging for 6-Fluoroquinoline-2-thiol(Cat. No.:)

6-Fluoroquinoline-2-thiol

Cat. No.: B15059041
M. Wt: 179.22 g/mol
InChI Key: ICYQXTDQDCORLO-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-2-thiol (CAS: 1330753-13-3) is a fluorinated quinoline derivative of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. With the molecular formula C9H6FNS and a molecular weight of 179.21 g/mol, this compound serves as a key synthetic intermediate and pharmacophore in constructing hybrid molecules. This compound is primarily investigated for its potential in creating new anti-infective agents. Research indicates that quinoline-thiol hybrids demonstrate promising antimicrobial activity against various bacterial and fungal strains, including C. albicans . The structural motif of the quinoline core, especially when fluorinated at the 6-position, is a hallmark of fluoroquinolone antibiotics, a class known to target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and cell division, and their inhibition creates lethal double-stranded DNA breaks . Beyond antimicrobial applications, this compound is a valuable scaffold in anticancer research . Hybrid molecules incorporating similar quinoline structures have shown notable anti-proliferative activity against various human cancer cell lines, including leukemia and renal cancer models . The compound's utility extends to chemical biology, where it can be used to develop novel detection assays, such as colorimetric sensors for fluoroquinolone antibiotics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNS B15059041 6-Fluoroquinoline-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

6-fluoro-1H-quinoline-2-thione

InChI

InChI=1S/C9H6FNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)

InChI Key

ICYQXTDQDCORLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=S)N2)C=C1F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoroquinoline-2-thiol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinoline-2-thiol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. As a derivative of the quinoline scaffold, which is a core component of numerous pharmaceuticals, this compound and its analogs are explored for a range of biological activities. The presence of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to biological targets. The thiol group at the 2-position provides a reactive handle for further chemical modification and can itself be crucial for biological activity, including acting as a metal chelator. This guide provides a comprehensive overview of the synthesis and known properties of this compound, catering to professionals in the fields of chemical synthesis and drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available fluoroaniline derivative. A common and effective strategy involves the preparation of an intermediate, 2-chloro-6-fluoroquinoline, followed by the introduction of the thiol group.

Part 1: Synthesis of 2-Chloro-6-fluoroquinoline (Intermediate)

Experimental Protocol (Adapted):

  • Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and cooled in an ice bath, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF).

  • Formylation: 4-Fluoroaniline is added portion-wise to the Vilsmeier reagent, and the mixture is stirred at an elevated temperature to facilitate the formylation reaction.

  • Cyclization: The reaction mixture is then heated at a higher temperature to induce cyclization, forming the quinoline ring system.

  • Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide). The resulting precipitate, crude 2-chloro-6-fluoroquinoline, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound from 2-Chloro-6-fluoroquinoline

The conversion of the 2-chloro intermediate to the final thiol product is typically achieved by nucleophilic aromatic substitution with a sulfur nucleophile. The use of thiourea is a common and effective method for this transformation.[1]

Experimental Protocol:

  • Reaction Setup: A mixture of 2-chloro-6-fluoroquinoline and thiourea is prepared in a suitable protic solvent, such as absolute ethanol.[2]

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous base (e.g., sodium hydroxide) to hydrolyze the intermediate isothiouronium salt and deprotonate the thiol. The resulting solution is filtered and then acidified with an acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

An alternative workflow for the synthesis of quinoline-2-thiones involves the reaction of quinoline-N-oxides with thiourea.

G Synthetic Pathway for this compound cluster_0 Part 1: Synthesis of 2-Chloro-6-fluoroquinoline cluster_1 Part 2: Thiolation 4-Fluoroaniline 4-Fluoroaniline Formylation & Cyclization Formylation & Cyclization 4-Fluoroaniline->Formylation & Cyclization Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Formylation & Cyclization 2-Chloro-6-fluoroquinoline 2-Chloro-6-fluoroquinoline Formylation & Cyclization->2-Chloro-6-fluoroquinoline Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-6-fluoroquinoline->Nucleophilic Substitution Ethanol, Reflux Thiourea Thiourea Thiourea->Nucleophilic Substitution This compound This compound

Synthetic pathway for this compound.

Properties of this compound

Physical and Chemical Properties

While specific, experimentally determined quantitative data for this compound is not widely published, data for related compounds allows for the estimation of its properties.

PropertyValue (Estimated or from related compounds)Reference/Note
CAS Number 1330753-13-3--INVALID-LINK--
Molecular Formula C₉H₆FNS
Molecular Weight 179.21 g/mol
Appearance Likely a solid at room temperature.Based on related quinoline thiols.
Melting Point Not available.
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.
Tautomerism Exists in equilibrium with its tautomeric thione form, 6-fluoroquinoline-2(1H)-thione. The thione form is generally the major tautomer.Based on studies of quinoline-2-thiol.
Spectroscopic Data NMR, HPLC, LC-MS, and UPLC data are reportedly available from chemical suppliers.--INVALID-LINK--
Biological Properties and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group at the 2-position of the quinoline ring can modulate these activities and introduce new mechanisms of action.

Anticancer Activity:

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms. These include the inhibition of tyrosine kinases, topoisomerase II, and the disruption of microtubule polymerization. Some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

A potential mechanism of action for quinoline derivatives involves the modulation of cell signaling pathways critical for cancer cell survival and proliferation. For instance, some quinoline compounds have been found to downregulate the expression of proteins like Lumican, which is overexpressed in several cancers and promotes cell migration and invasion.[3] Furthermore, quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[4][5] Another key target for some quinoline-based anticancer agents is the Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival.[6]

G Proposed Apoptotic Pathway for Quinoline Derivatives This compound This compound Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) This compound->Bcl-2 (anti-apoptotic) Inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) This compound->Bax (pro-apoptotic) Activation Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Bax (pro-apoptotic)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed apoptotic pathway for quinoline derivatives.

Other Potential Applications:

  • Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While this compound is not a classic fluoroquinolone, its structural similarity suggests potential for antimicrobial activity.

  • Chelating Agents: The thiol group can act as a chelating agent for various metal ions, which could be exploited in the design of sensors or metal-sequestering agents.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the development of new anticancer agents. The synthetic route via the corresponding 2-chloroquinoline is a viable and established method. The biological properties of this compound are likely to be influenced by both the fluoroquinoline core and the reactive thiol group, offering multiple avenues for therapeutic intervention. Further research is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound and its derivatives. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this promising chemical entity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for compounds structurally related to 6-Fluoroquinoline-2-thiol. Due to a lack of publicly available experimental data for this compound itself, this document serves as a valuable resource by presenting a comparative analysis of similar molecules. The guide also outlines standard experimental protocols for the determination of key physicochemical properties, offering a framework for the characterization of this and other novel compounds.

Comparative Physicochemical Data

The following tables summarize the known physicochemical properties of various 6-fluoroquinoline derivatives and related structures. This comparative data can provide initial estimations for the properties of this compound.

Table 1: Molecular Identity and Physical Properties of 6-Fluoroquinoline Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
6-Fluoroquinoline396-30-5C₉H₆FN147.15LiquidN/AN/A
6-Fluoro-2-methylquinoline1128-61-6C₁₀H₈FN161.18SolidN/AN/A
6-Fluoroquinoline-2-carboxylic acid86324-51-8C₁₀H₆FNO₂191.16SolidN/AN/A
6-Fluoroquinoline-2-carboxaldehyde260430-93-1C₁₀H₆FNO175.16Solid113-120[1][2]N/A
4-Chloro-6-fluoroquinoline391-77-5C₉H₅ClFN181.59Solid75.0 - 79.0[3]259.944 at 760 mmHg[3]
6-fluoro-4-methylquinoline-2-thiol18529-13-0C₁₀H₈FNS193.24N/AN/AN/A

Table 2: Solubility and Partition Coefficient of Related Compounds

Compound NamepKa (Predicted)LogP (Experimental/Predicted)Solubility
4-Chloro-6-fluoroquinoline2.90 ± 0.16[3]N/AN/A
6-Fluoro-2-methylquinolineN/A2.7 (Predicted)[4]N/A
6-Fluoroquinoline-2-carboxylic acidN/A2.2 (Predicted)[5]N/A

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for determining the physicochemical properties of a novel compound like this compound. Below are standard methodologies for key parameters.

Melting Point Determination

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point of the compound.

Solubility Determination (Shake-Flask Method)

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, thermostatted flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid. A known volume of the clear supernatant is carefully removed.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of the Partition Coefficient (LogP)

Methodology (Shake-Flask Method):

  • System Preparation: A two-phase system of n-octanol and water is prepared. The two solvents are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

  • Procedure: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. It is then left to stand until the layers have completely separated.

  • Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_activity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Analysis (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Property Determination screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) physchem->screening purity->physchem adme ADME/Tox Studies screening->adme

Workflow for Novel Compound Characterization.

Biological Context and Potential Signaling

While no specific biological activity or signaling pathway for this compound has been documented, the broader class of fluoroquinolones is well-known for its antibacterial properties.[6][7][8][9][10] These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10]

The general mechanism of action for fluoroquinolones is depicted below. It is important to note that this is a generalized pathway for the fluoroquinolone class and has not been experimentally verified for this compound.

signaling_pathway cluster_bacterium Bacterial Cell fq Fluoroquinolone entry Cell Entry fq->entry gyrase DNA Gyrase entry->gyrase inhibition topoIV Topoisomerase IV entry->topoIV inhibition dna Bacterial DNA gyrase->dna topoIV->dna replication DNA Replication & Transcription dna->replication death Cell Death replication->death disruption leads to

Generalized Fluoroquinolone Mechanism of Action.

Further research is required to determine if this compound possesses similar antibacterial activity and to elucidate its specific molecular targets and signaling pathways. The experimental protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations.

References

A Technical Guide to 6-Fluoroquinoline-2-thiol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Structure

While a dedicated CAS number for 6-Fluoroquinoline-2-thiol is not found, its structure can be inferred from its IUPAC name. It consists of a quinoline core, which is a bicyclic aromatic compound, with a fluorine atom at the 6th position and a thiol (-SH) group at the 2nd position.

Structure of this compound:

G cluster_0 This compound mol

Caption: Chemical structure of this compound.

A closely related compound with a registered CAS number is 6-fluoro-4-methylquinoline-2-thiol.

Physicochemical Data

The following table summarizes the available physicochemical properties for the related compound, 6-fluoro-4-methylquinoline-2-thiol .

PropertyValueReference
CAS Number 18529-13-0[1]
Molecular Formula C₁₀H₈FNS[1]
Molecular Weight 193.241 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 270.2 ± 50.0 °C at 760 mmHg[1]
Flash Point 117.2 ± 30.1 °C[1]

Proposed Synthesis Protocol

A common method for synthesizing quinoline thiols involves the thiolation of the corresponding hydroxyquinoline. The following is a generalized experimental protocol for the synthesis of a thioquinoline from a hydroxyquinoline precursor, a method suggested by the conversion of similar compounds.[2]

Protocol: Thiolation of 6-Fluoroquinolin-2-one

  • Reactant Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 6-fluoroquinolin-2-one (the tautomer of 6-fluoroquinolin-2-ol).

  • Solvent Addition: Add anhydrous pyridine to the flask to dissolve the starting material. The volume should be sufficient to ensure proper mixing.

  • Reagent Addition: Carefully add 1.2 equivalents of a thiolation agent, such as phosphorus pentasulfide (P₄S₁₀), to the solution in portions. The reaction is often exothermic.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

Synthesis Workflow Diagram

The logical workflow for the proposed synthesis of this compound is visualized below.

G start Start: 6-Fluoroquinolin-2-one (Precursor) process1 Step 1: Thiolation Reaction (Reflux, 2-4h) start->process1 Dissolve in Pyridine reagents Reagents: 1. Phosphorus Pentasulfide (P4S10) 2. Anhydrous Pyridine reagents->process1 Add to mixture process2 Step 2: Reaction Work-up (Ice bath, Acidification) process1->process2 Cool and Quench process3 Step 3: Purification (Filtration & Recrystallization) process2->process3 Isolate Crude Product end_product End Product: This compound process3->end_product Purify

Caption: Proposed synthesis workflow for this compound.

Biological Context and Potential Applications

Quinolines, particularly fluoroquinolones, are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities.[3][4] While specific data on this compound is unavailable, its structural motifs suggest potential areas of research interest:

  • Antimicrobial Activity: The fluoroquinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][5] Many derivatives have been synthesized and tested against various bacterial and fungal strains.[6][7]

  • Anticancer Activity: Certain quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][8]

  • Antiviral and Antiparasitic Research: The quinoline scaffold is also found in drugs with antimalarial, antiviral, and other antiparasitic activities.[3][4]

  • Synthetic Intermediate: Thiol-containing quinolines can serve as versatile intermediates in the synthesis of more complex molecules, leveraging the reactivity of the thiol group for further functionalization.[2] The para-fluoro-thiol reaction (PFTR) is a known method for modifying macromolecules, highlighting the utility of thiol-fluorinated aromatic structures in bioconjugation.[9]

References

Biological Activity of 6-Fluoroquinoline-2-thiol and its Congeners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively explored for their therapeutic potential, leading to the development of drugs for various diseases.[1][2] The introduction of a fluorine atom at the 6-position, a common feature in the fluoroquinolone class of antibiotics, has been shown to significantly enhance potency.[3] The presence of a thiol group at the 2-position introduces a reactive nucleophilic and redox-sensitive moiety, suggesting potential for unique biological interactions and mechanisms of action.

Antimicrobial Activity of Quinolines and Fluoroquinolones

Quinolines, particularly the fluoroquinolone subclass, are renowned for their potent antibacterial properties against a broad range of Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

The process involves the following steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate daughter chromosomes.

  • Fluoroquinolone Intervention: Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it.[3]

  • Inhibition of DNA Re-ligation: This binding event prevents the re-ligation of the cleaved DNA strands.[3]

  • Cell Death: The accumulation of these stalled complexes and subsequent double-strand breaks leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains, as reported in the literature.

Compound ClassTest OrganismMIC (µg/mL)Reference
Quinolone DerivativesBacillus cereus50 - 3.12[7]
Quinolone DerivativesStaphylococcus aureus50 - 3.12[7]
Quinolone DerivativesPseudomonas aeruginosa50 - 3.12[7]
Quinolone DerivativesEscherichia coli50 - 3.12[7]
Quinolone DerivativesAspergillus flavusPotentially Active[7]
Quinolone DerivativesAspergillus nigerPotentially Active[7]
Quinolone DerivativesFusarium oxysporumPotentially Active[7]
Quinolone DerivativesCandida albicansPotentially Active[7]

Anticancer Activity of Quinoline Derivatives

Beyond their antimicrobial effects, numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[8][9][10]

Mechanisms of Anticancer Action

The anticancer properties of quinoline derivatives are attributed to a diverse range of molecular mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR, which are often overexpressed in cancer cells and play a crucial role in tumor growth and angiogenesis.[11][12]

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[10]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[9][10]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various signaling pathways.[8]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]

Anticancer_Mechanisms cluster_mechanisms Molecular Targets Quinoline_Derivatives Quinoline Derivatives Tyrosine_Kinase Tyrosine Kinase Inhibition Quinoline_Derivatives->Tyrosine_Kinase Topoisomerase Topoisomerase Inhibition Quinoline_Derivatives->Topoisomerase Tubulin Tubulin Polymerization Inhibition Quinoline_Derivatives->Tubulin Apoptosis_Induction Apoptosis Induction Quinoline_Derivatives->Apoptosis_Induction MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to 6-Fluoroquinoline-2-thiol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolines, heterocyclic aromatic compounds, have long been a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position of the quinoline ring, a key feature of fluoroquinolone antibiotics, has been shown to significantly enhance biological activity. This, combined with the diverse reactivity and biological potential of the thiol group at the 2-position, makes 6-fluoroquinoline-2-thiol a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be approached through several synthetic strategies, often involving the construction of the quinoline ring system followed by the introduction or modification of the thiol group. A common precursor for these syntheses is 4-fluoroaniline.

General Synthesis of 6-Fluoroquinoline Core

A prevalent method for constructing the 6-fluoroquinoline core is the Conrad-Limpach reaction, which involves the condensation of 4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, followed by cyclization at high temperatures.

Introduction of the 2-Thiol Group

Once the 6-fluoro-4-hydroxy-2-methylquinoline is obtained, the 2-thiol group can be introduced through various methods. One common approach involves the conversion of the 2-methyl group to a 2-chloromethyl group, which can then be displaced by a sulfur nucleophile. Alternatively, direct thionation of a 2-quinolone precursor can be achieved using reagents like Lawesson's reagent.

A plausible synthetic route to obtain this compound is outlined below. This protocol is a composite of established methods for quinoline synthesis and thiol introduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

  • In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture at 140-150°C for 2 hours with stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add the cooled mixture to a pre-heated (250°C) high-boiling point solvent such as diphenyl ether or Dowtherm A in a separate reaction vessel equipped with a condenser.

  • Maintain the temperature at 250°C for 30 minutes to facilitate cyclization.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and recrystallize from ethanol to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Chlorination of the 2-Methyl Group (Intermediate Step)

  • Suspend 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (excess, acting as both reagent and solvent).

  • Reflux the mixture for 4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-fluoro-2-methylquinoline.

Step 3: Conversion to this compound

  • Dissolve 4-chloro-6-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Add sodium hydrosulfide (NaSH) (2 equivalents).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the thiol.

  • Filter the solid, wash with water, and dry to obtain this compound.

Biological Activities and Quantitative Data

Derivatives of 6-fluoroquinoline have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a thiol group at the 2-position can further modulate this activity and introduce new pharmacological properties.

Antimicrobial Activity

Fluoroquinolones are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. The 6-fluoro substituent is crucial for their potent activity. While specific data for this compound is limited in publicly available literature, the broader class of fluoroquinolones exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound ClassOrganismMIC (µg/mL)Reference
Fluoroquinolone DerivativesStaphylococcus aureus0.25 - 8.00[1]
Fluoroquinolone DerivativesEscherichia coli0.12 - 4.00[1]
Fluoroquinolone HybridsMycobacterium tuberculosis3.3 - 7.8 µM[2]
Anticancer Activity

Recent research has focused on repurposing fluoroquinolones as anticancer agents. Their mechanism of action in cancer cells is believed to involve the inhibition of human topoisomerase II, leading to DNA damage and apoptosis. Various derivatives of 6-fluoroquinoline have shown promising cytotoxic activity against a range of cancer cell lines, with IC50 values in the micromolar range.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativesUO-31 (Renal Cancer)0.72 - 0.75[3]
Ciprofloxacin DerivativesNCI-H226 (Lung Cancer)1.02[3]
Norfloxacin DerivativesIGROV1 (Ovarian Cancer)0.75[3]
6-Fluoroquinoline DerivativesL1210 (Leukemia)0.2 - 2.5[4]
Ciprofloxacin-hydrazone hybridsMCF-7 (Breast Cancer)4.3 - 60.9[5]
Ciprofloxacin-thiadiazole hybridsMCF-7 (Breast Cancer)3.58 - 3.84[6]
Ciprofloxacin-thiadiazole hybridsA549 (Lung Cancer)9.97 - 10.24[6]
Ciprofloxacin-thiadiazole hybridsSKOV-3 (Ovarian Cancer)9.66[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for fluoroquinolone derivatives, including those based on the 6-fluoroquinoline scaffold, is the inhibition of type II topoisomerases. In bacteria, these are DNA gyrase and topoisomerase IV, while in cancer cells, the target is topoisomerase II.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is crucial for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome. This triggers a cascade of events, including the SOS response, and ultimately leads to bacterial cell death.

bacterial_topoisomerase_inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivatives DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA RelaxedDNA Relaxed DNA SupercoiledDNA->RelaxedDNA DNA Gyrase (Topoisomerase II) ReplicatedDNA Replicated Daughter Chromosomes RelaxedDNA->ReplicatedDNA GyraseComplex Gyrase-DNA-Drug Complex DecatenatedDNA Decatenated Chromosomes ReplicatedDNA->DecatenatedDNA Topoisomerase IV TopoIVComplex Topo IV-DNA-Drug Complex Fluoroquinolone This compound Derivative Fluoroquinolone->GyraseComplex Fluoroquinolone->TopoIVComplex DSB Double-Strand Breaks GyraseComplex->DSB TopoIVComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Inhibition of Human Topoisomerase II in Cancer Cells

In a similar fashion to their antibacterial mechanism, 6-fluoroquinoline derivatives can target human topoisomerase II in cancer cells. This enzyme is vital for managing DNA tangles and supercoils during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce persistent double-strand breaks in the cancer cell's genome. The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the apoptotic cascade, leading to programmed cell death.

anticancer_topoisomerase_inhibition cluster_cell_cycle Cancer Cell Cycle cluster_drug_action Action of this compound Derivatives DNA_Replication DNA Replication & Transcription Topo_II Topoisomerase II DNA_Replication->Topo_II resolves tangles DNA_Integrity Maintained DNA Integrity Topo_II->DNA_Integrity Topo_II_Complex Topoisomerase II-DNA-Drug Complex Cell_Division Normal Cell Division DNA_Integrity->Cell_Division Drug This compound Derivative Drug->Topo_II_Complex DSB DNA Double-Strand Breaks Topo_II_Complex->DSB Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Human Topoisomerase II in Cancer Cells.

Conclusion and Future Directions

This compound derivatives and their analogs represent a versatile and promising scaffold in medicinal chemistry. Their established mechanism of action as topoisomerase inhibitors provides a solid foundation for the rational design of novel antimicrobial and anticancer agents. The quantitative data presented in this guide highlight the potential for developing highly potent compounds.

Future research in this area should focus on several key aspects:

  • Synthesis of Novel Analogs: The exploration of diverse substituents at various positions of the this compound core is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide valuable insights into the structural requirements for potent and selective inhibition of target enzymes.

  • Elucidation of Resistance Mechanisms: Understanding the mechanisms by which bacteria or cancer cells might develop resistance to these compounds is essential for designing next-generation inhibitors that can overcome these challenges.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be subjected to rigorous in vivo evaluation to assess their therapeutic efficacy and safety profiles.

By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the this compound scaffold, ultimately addressing unmet medical needs in infectious diseases and oncology.

References

Spectroscopic Data for 6-Fluoroquinoline-2-thiol: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 6-Fluoroquinoline-2-thiol has been conducted. Despite targeted searches for its characterization, no publicly available experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this specific molecule could be located.

The scientific literature and chemical databases reviewed contain information on related compounds, such as other derivatives of 6-fluoroquinoline or quinoline-2-thiol with different substitution patterns. However, the specific combination of a fluorine atom at the 6-position and a thiol group at the 2-position of the quinoline ring system has not been characterized spectroscopically in the available resources.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and the requested visualizations for this compound at this time. The core requirement of presenting and analyzing its spectroscopic data cannot be fulfilled due to the absence of this primary information in the public domain.

For researchers, scientists, and drug development professionals interested in this particular molecule, the synthesis and subsequent spectroscopic characterization would be a necessary first step to enable further study and application. This would involve standard analytical techniques such as those requested:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy to identify characteristic functional groups.

  • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

A general workflow for the characterization of a novel synthesized compound like this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroquinoline-2-thiol, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on the solubility of this specific molecule, this document focuses on providing a robust framework for its experimental determination. The methodologies outlined are based on established protocols for poorly soluble compounds and are intended to guide researchers in generating reliable and reproducible solubility data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. In drug development, poor aqueous solubility can be a major obstacle, leading to low bioavailability and therapeutic efficacy. Solubility is typically determined as either kinetic or thermodynamic. Kinetic solubility refers to the concentration of a compound that rapidly precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the equilibrium concentration of the compound in a saturated solution with an excess of solid material.[1] The latter is the true measure of solubility and is the focus of the experimental protocols described herein.

Data Presentation

Table 1: Experimental Solubility of this compound

Solvent/MediumTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Phosphate-Buffered Saline (PBS), pH 7.437Shake-Flask
Simulated Gastric Fluid (SGF), pH 1.237Shake-Flask
Simulated Intestinal Fluid (SIF), pH 6.837Shake-Flask
Water25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dichloromethane (DCM)25Shake-Flask
Acetonitrile (ACN)25Shake-Flask

Experimental Protocols

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method .[2] This method is recommended for its simplicity and its ability to achieve true thermodynamic equilibrium.[2]

Saturation Shake-Flask (SSF) Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS pH 7.4, Water, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[2]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation. The centrifugation time and speed can influence the results and should be optimized.[2]

  • Sample Collection: Carefully collect an aliquot of the supernatant. For accurate results, it is advisable to filter the supernatant using a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition to ensure the reliability of the results.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the Saturation Shake-Flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B Incubate C Centrifuge to pellet undissolved solid B->C Equilibrium reached D Collect and filter supernatant C->D Isolate liquid phase E Quantify concentration (e.g., HPLC) D->E Analyze sample

Caption: Experimental workflow for the Saturation Shake-Flask solubility determination method.

References

Potential Applications of 6-Fluoroquinoline-2-thiol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antimalarial agents.[1][2][3] The introduction of a fluorine atom at the C-6 position, a common feature in fluoroquinolone antibiotics, often enhances biological activity.[4] Furthermore, the incorporation of a thiol group at the C-2 position introduces a reactive handle for further derivatization and can contribute to unique pharmacological properties. This technical guide explores the potential applications of 6-Fluoroquinoline-2-thiol in medicinal chemistry, drawing upon existing literature for structurally related quinoline-2-thiol and fluoroquinolone derivatives to infer its therapeutic promise. While direct studies on this compound are limited, the analysis of analogous compounds provides a strong rationale for its investigation as a versatile scaffold for drug discovery.

Synthesis of this compound

Proposed Experimental Protocol:

A potential synthesis of this compound could be adapted from the synthesis of quinoline-2-thione from 2-chloroquinoline.[5]

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline This intermediate can be synthesized from 4-fluoroaniline through a Skraup reaction to form 6-fluoroquinoline, followed by chlorination.

Step 2: Synthesis of this compound A mixture of 2-chloro-6-fluoroquinoline and thiourea in a suitable solvent, such as ethanol, would be refluxed. The resulting intermediate, a carbamimidothioate hydrochloride, is then treated with a base, like sodium hydroxide, followed by acidification to yield the final product, this compound.[5]

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 4-Fluoroaniline G 6-Fluoroquinoline A->G Skraup Reaction B Glycerol, H2SO4, Oxidizing Agent B->G C Chlorinating Agent H 2-Chloro-6-fluoroquinoline C->H D Thiourea I Quinolin-2-yl carbamimidothioate hydrochloride intermediate D->I E Ethanol E->I F NaOH, HCl J This compound F->J G->H Chlorination H->I Reaction with Thiourea I->J Hydrolysis and Acidification

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. [4]Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [7]The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their potent antibacterial activity. [4]Derivatives of quinoline-2-one have shown significant activity against multidrug-resistant Gram-positive bacteria, including MRSA. [8] Quantitative Data from Related Quinolone and Fluoroquinolone Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSA0.75[8]
Quinoline-2-one derivative (6c)VRE0.75[8]
Quinoline-2-one derivative (6l)MRSA1.50[8]
Fluoroquinolone-benzothiazole (4b)S. aureus5[9]
Fluoroquinolone-benzothiazole (4l)S. aureus5[9]
Fluoroquinolone-benzothiazole (4d)B. subtilis15[9]

Experimental Workflow for Antibacterial Screening

G A Synthesize this compound and its derivatives B Prepare stock solutions of compounds A->B D Perform Broth Microdilution Assay B->D C Culture bacterial strains (e.g., S. aureus, E. coli) C->D E Incubate plates D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Perform further assays (e.g., MBC, time-kill studies) F->G

Caption: A typical workflow for evaluating the antibacterial activity of new compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key assays mentioned in this guide.

Anticancer Activity: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on related quinoline and fluoroquinolone derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The presence of the 6-fluoro substituent is known to enhance biological activity, and the 2-thiol group offers a site for further chemical modification to optimize potency and selectivity.

Future research should focus on:

  • Optimized Synthesis: Developing and optimizing a reliable synthetic route for this compound and its derivatives.

  • In-depth Biological Evaluation: Screening a library of this compound derivatives against a wide range of cancer cell lines and bacterial strains to identify lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand the relationship between its chemical features and biological activity, guiding the design of more effective therapeutic agents.

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel anticancer and antibacterial drugs with potentially improved efficacy and resistance profiles.

References

Methodological & Application

Synthesis Protocol for 6-Fluoroquinoline-2-thiol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthesis protocol for 6-Fluoroquinoline-2-thiol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 6-fluoroquinolin-2(1H)-one, via a Knorr quinoline synthesis, followed by a thionation reaction using Lawesson's reagent to yield the final product. This document outlines the necessary reagents, optimal reaction conditions, and purification methods, and includes a quantitative summary of expected yields and characterization data. A graphical representation of the synthetic workflow is also provided to facilitate experimental planning and execution.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The incorporation of a fluorine atom and a thiol group can significantly modulate the physicochemical and biological properties of the quinoline scaffold, making this compound a compound of interest for the development of novel therapeutics. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

Data Presentation

StepCompound NameStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
13-(4-Fluoroanilino)but-2-enoate4-FluoroanilineEthyl acetoacetate, Acetic acidEthanol4Reflux~85
26-Fluoroquinolin-2(1H)-one3-(4-Fluoroanilino)but-2-enoatePolyphosphoric acid-1.5140~70
3This compound6-Fluoroquinolin-2(1H)-oneLawesson's ReagentToluene4Reflux~80

Experimental Protocols

Step 1: Synthesis of 3-(4-Fluoroanilino)but-2-enoate
  • To a solution of 4-fluoroaniline (1.11 g, 10 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 3-(4-fluoroanilino)but-2-enoate.

Step 2: Synthesis of 6-Fluoroquinolin-2(1H)-one
  • Add 3-(4-fluoroanilino)but-2-enoate (2.23 g, 10 mmol) to polyphosphoric acid (20 g).

  • Heat the mixture to 140 °C with stirring for 1.5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 80 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-fluoroquinolin-2(1H)-one.

Step 3: Synthesis of this compound
  • To a solution of 6-fluoroquinolin-2(1H)-one (1.63 g, 10 mmol) in anhydrous toluene (30 mL), add Lawesson's reagent (2.22 g, 5.5 mmol).

  • Reflux the reaction mixture for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Knorr Quinoline Synthesis (Precursor Formation) cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Thionation A 4-Fluoroaniline C 3-(4-Fluoroanilino)but-2-enoate A->C Ethanol, Acetic acid Reflux, 4h B Ethyl acetoacetate B->C D 6-Fluoroquinolin-2(1H)-one C->D Polyphosphoric acid 140°C, 1.5h E This compound D->E Lawesson's Reagent Toluene, Reflux, 4h

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step method, commencing with a Knorr quinoline synthesis followed by thionation, is a reliable route for obtaining this valuable compound for research and development purposes. The clear presentation of data, detailed experimental procedures, and visual workflow are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Note: Purification of 6-Fluoroquinoline-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 6-Fluoroquinoline-2-thiol via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in research and drug development, where high purity is often a prerequisite for reliable experimental results and downstream applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound can result in impurities that may interfere with biological assays or material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.[5][6]

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the solvent. Ethanol is often a suitable solvent for the recrystallization of many organic compounds, including those with polar functional groups.[7][8] However, solvent screening is recommended to identify the optimal solvent for maximum yield and purity.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection (Preliminary Step):

    • Place a small amount (10-20 mg) of crude this compound into a test tube.

    • Add a few drops of the test solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should completely dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. A significant amount of crystalline precipitate should form.

    • Repeat with other solvents (e.g., methanol, acetone, ethyl acetate, toluene) to determine the most suitable one.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[6]

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handle quinoline derivatives with care as they may be harmful.[11]

  • Avoid inhalation of dust or vapors.[10][12]

  • Keep away from sources of ignition when using flammable solvents like ethanol.

Data Presentation

The following table should be used to record the experimental data for the purification of this compound.

ParameterValue
Mass of Crude this compound (g)
Recrystallization Solvent(s) Used
Volume of Solvent Used (mL)
Mass of Purified this compound (g)
Percent Recovery (%)
Melting Point of Crude Product (°C)
Melting Point of Purified Product (°C)
Appearance of Purified Product

Calculation of Percent Recovery:

Percent Recovery (%) = (Mass of Purified Product / Mass of Crude Product) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Final Product Crude_Sample Crude this compound Solvent Select Solvent Crude_Sample->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolve->Cooling If no insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for 6-Fluoroquinoline-2-thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of 6-Fluoroquinoline-2-thiol, a key intermediate in the development of novel therapeutic agents. The methodologies outlined are based on established principles of quinoline chemistry and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The introduction of a fluorine atom at the 6-position and a thiol group at the 2-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity. This compound exists in a tautomeric equilibrium with 6-fluoroquinoline-2(1H)-thione.[1] This thiol moiety provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries for drug screening.

Synthesis of this compound

A common and effective method for the synthesis of quinoline-2-thiols is the nucleophilic substitution of a 2-chloroquinoline precursor with a sulfur nucleophile. This protocol outlines a two-step process starting from the commercially available 6-fluoroquinoline.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline

The first step involves the conversion of 6-fluoroquinolin-2(1H)-one to 2-chloro-6-fluoroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 2: Synthesis of this compound

The second step is the reaction of 2-chloro-6-fluoroquinoline with a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea. The use of thiourea followed by hydrolysis is often preferred to avoid the formation of sulfide byproducts.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Fluoroquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of 2-Chloro-6-fluoroquinoline

  • In a round-bottom flask, suspend 6-fluoroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Heat the mixture to reflux (approximately 105 °C) and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-fluoroquinoline.

Part B: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-chloro-6-fluoroquinoline (1.0 eq) and thiourea (1.2 eq) in ethanol (20 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the formation of the isothiouronium salt intermediate by TLC.

  • After the reaction is complete, add a solution of sodium hydroxide (2.5 eq) in water (10 mL).

  • Continue to reflux for an additional 2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation: Synthesis Yields
StepProductStarting MaterialReagentsSolventTime (h)Yield (%)
12-Chloro-6-fluoroquinoline6-Fluoroquinolin-2(1H)-onePOCl₃-3~85
2This compound2-Chloro-6-fluoroquinolineThiourea, NaOHEthanol6~75

Note: Yields are approximate and can vary based on experimental conditions.

Reactions of this compound

The thiol group of this compound is a potent nucleophile and can readily undergo various reactions, most notably S-alkylation, to introduce a wide range of substituents.[4][5][6] This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (10 mL).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the S-alkylated derivative.

Data Presentation: S-Alkylation Reaction
SubstrateAlkylating AgentProductBaseSolventTime (h)Yield (%)
This compoundMethyl Iodide6-Fluoro-2-(methylthio)quinolineK₂CO₃DMF2>90
This compoundBenzyl Bromide2-(Benzylthio)-6-fluoroquinolineK₂CO₃DMF3>85

Note: Yields are approximate and can vary based on the specific alkyl halide and reaction conditions.

Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction S-Alkylation Reaction start 6-Fluoroquinolin-2(1H)-one step1 Chlorination with POCl3 start->step1 intermediate1 2-Chloro-6-fluoroquinoline step1->intermediate1 step2 Thiolation with Thiourea intermediate1->step2 hydrolysis Hydrolysis with NaOH step2->hydrolysis product This compound hydrolysis->product start_reaction This compound step3 Deprotonation with K2CO3 start_reaction->step3 step4 Reaction with Alkyl Halide (R-X) step3->step4 final_product 6-Fluoro-2-(alkylthio)quinoline step4->final_product

Caption: Workflow for synthesis and S-alkylation.

Logical Relationship of Key Components

logical_relationship quinoline Quinoline Scaffold fluoro 6-Fluoro Substituent (Modulates electronic properties) quinoline->fluoro thiol 2-Thiol Group (Nucleophilic handle) quinoline->thiol drug_dev Drug Development (SAR Studies) fluoro->drug_dev Improved Potency thiol->drug_dev S-Alkylation

Caption: Key structural features and their roles.

References

Application Notes and Protocols for the Quantification of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Fluoroquinoline-2-thiol is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to fluoroquinolone antibiotics and the presence of a reactive thiol group. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple pharmaceutical formulations. The protocol relies on the intrinsic UV absorbance of the quinoline ring.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm (monitor both for specificity).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
RobustnessRobust

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Working_Standards Prepare Working Standards Standard->Working_Standards Injection Inject Samples & Standards Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 180.0 -> Product ion (Q3) m/z 147.0 (hypothetical fragmentation).

    • Internal Standard (e.g., a stable isotope-labeled analog): To be determined based on availability.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

3. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions in 50:50 methanol:water to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

4. Sample Preparation (for plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7% - 104.5%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification in plasma.

Considerations for Thiol Group Reactivity

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides. This can impact the accuracy of quantification. To mitigate this, the following steps are recommended:

  • Sample Handling: Process samples quickly and at low temperatures.

  • Antioxidants: Consider the addition of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to maintain the thiol in its reduced state, if the analysis of the free thiol is the primary objective.

  • Derivatization: For specific quantification of the thiol, derivatization with a thiol-reactive reagent such as N-ethylmaleimide (NEM) can be employed to form a stable adduct prior to analysis. This is particularly useful for methods where the thiol itself is not stable.

Logical Relationship Diagram for Thiol Stability

Thiol_Stability cluster_mitigation Mitigation Strategies Analyte This compound (Reduced Form) Oxidized Disulfide Dimer (Oxidized Form) Analyte->Oxidized Oxidation Derivatized Stable Adduct Analyte->Derivatized Derivatization Oxidized->Analyte Reduction Reducing_Agent Add Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Analyte Maintains Reduced State Derivatization_Reagent Add Derivatizing Agent (e.g., NEM) Derivatization_Reagent->Derivatized

Caption: Strategies to address the oxidative instability of the thiol group.

Application Notes and Protocols for the Functionalization of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-fluoroquinoline-2-thiol, a versatile building block in medicinal chemistry. The thiol group at the 2-position of the 6-fluoroquinoline scaffold offers a reactive handle for various chemical modifications, including S-alkylation, S-acylation, and disulfide bond formation. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development, particularly in the area of fluoroquinolone antibiotics and related therapeutic agents.

Introduction

6-Fluoroquinolones are a clinically important class of antibiotics.[1] The functionalization of the quinoline core is a key strategy for the development of new analogs with improved potency, expanded spectrum of activity, and reduced susceptibility to resistance mechanisms. The thiol group of this compound is a highly nucleophilic center, readily participating in a variety of reactions to form stable thioether, thioester, and disulfide linkages. These modifications can significantly impact the physicochemical and pharmacological properties of the parent molecule.

Functionalization Protocols

This section outlines detailed experimental procedures for the S-alkylation, S-acylation, and disulfide formation of this compound.

Protocol 1: S-Alkylation to form Thioethers

S-alkylation of this compound with alkyl halides provides a straightforward method for the synthesis of 2-(alkylthio)quinolines. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily displace halides from alkylating agents in an SN2 reaction.[2]

Experimental Protocol:

A general procedure for the S-alkylation of a thiol with an alkyl halide is as follows:

  • To a solution of the thiol (1.0 equivalent) in a suitable solvent such as water, ethanol, or acetonitrile, add a base (1.0-1.2 equivalents). Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate anion.

  • Add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Quantitative Data Summary (Representative Examples):

EntryAlkyl HalideBaseSolventTime (h)Yield (%)Reference
1Benzyl BromideK₂CO₃Water295[3]
2Ethyl BromideEt₃NWater392[3]
31-BromobutaneK₂CO₃Water490[3]

Note: The yields are based on general procedures for thiol alkylation and may vary for this compound.

Workflow for S-Alkylation:

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound mix Mix and Stir start->mix base Base (e.g., K₂CO₃) base->mix solvent Solvent (e.g., Water) solvent->mix alkyl_halide Add Alkyl Halide mix->alkyl_halide react Reaction Progression (TLC Monitoring) alkyl_halide->react extract Extraction react->extract purify Column Chromatography extract->purify product 2-(Alkylthio)-6-fluoroquinoline purify->product

Caption: Workflow for the S-alkylation of this compound.

Protocol 2: S-Acylation to form Thioesters

S-acylation of this compound with acyl chlorides or carboxylic anhydrides yields the corresponding thioesters. This reaction is a nucleophilic acyl substitution where the thiol attacks the electrophilic carbonyl carbon of the acylating agent.

Experimental Protocol:

A general procedure for the S-acylation of a thiol with an acyl chloride is as follows:

  • Dissolve the thiol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base (1.1-1.5 equivalents), such as pyridine or triethylamine, to the solution to act as a scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)Reference
1Benzoyl ChloridePyridineDCM2High[2]
2Acetyl ChlorideTriethylamineTHF1High[2]

Note: The yields are based on general procedures for thiol acylation and may vary for this compound.

Workflow for S-Acylation:

S_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound mix Mix and Cool to 0°C start->mix base Base (e.g., Pyridine) base->mix solvent Solvent (e.g., DCM) solvent->mix acyl_chloride Add Acyl Chloride mix->acyl_chloride react Stir to Completion acyl_chloride->react quench Quench Reaction react->quench extract Extraction quench->extract purify Purification extract->purify product S-(6-Fluoroquinolin-2-yl) thioester purify->product

Caption: Workflow for the S-acylation of this compound.

Protocol 3: Oxidative Coupling to form Disulfides

The oxidation of thiols to disulfides is a common transformation and can be achieved using a variety of oxidizing agents. This reaction involves the formation of a sulfur-sulfur bond between two molecules of this compound.

Experimental Protocol:

A general procedure for the oxidation of a thiol to a disulfide using an activated carbon-air system is as follows:[4]

  • In a round-bottom flask, combine the thiol (1.0 equivalent) and activated carbon (e.g., 100 wt%) in a suitable high-boiling solvent like xylene.[4]

  • Heat the mixture to reflux (approximately 140 °C in xylene) under an air atmosphere.[4]

  • Stir the reaction mixture vigorously at this temperature until the starting material is consumed, as indicated by TLC analysis. Reaction times can be lengthy, potentially 24-48 hours.[4]

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the activated carbon.

  • Wash the Celite pad with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the disulfide.

Quantitative Data Summary (Representative Examples):

EntryOxidizing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Activated Carbon / AirXylene14036-6772-98[4]
2Trichloroisocyanuric AcidMeCN/CH₂Cl₂401Good[5]
3H₂O₂ / NaIDichloromethanert0.595[6]

Note: The yields are based on general procedures for thiol oxidation and may vary for this compound.

Workflow for Disulfide Formation:

Disulfide_Formation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound react Heat to Reflux start->react oxidant Oxidizing System (e.g., Activated Carbon/Air) oxidant->react solvent Solvent (e.g., Xylene) solvent->react filter Filter through Celite react->filter concentrate Concentrate filter->concentrate purify Purification concentrate->purify product Bis(6-fluoroquinolin-2-yl) disulfide purify->product

Caption: Workflow for the oxidative coupling of this compound.

Conclusion

The protocols described provide a foundation for the synthesis of a variety of functionalized this compound derivatives. These methods are generally high-yielding and utilize readily available reagents. The resulting thioethers, thioesters, and disulfides can serve as valuable intermediates for further synthetic transformations or be evaluated directly for their biological activities. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

6-Fluoroquinoline-2-thiol: Application Notes and Protocols for Use as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known properties of closely related quinoline-thiol and fluoroquinoline compounds. Specific experimental data for 6-Fluoroquinoline-2-thiol is not widely available in current literature. Therefore, the provided information should be considered as a starting point for research and development, and all protocols and expected outcomes require experimental validation.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The incorporation of a thiol group at the 2-position and a fluorine atom at the 6-position of the quinoline scaffold is anticipated to yield a versatile fluorescent probe, this compound. The thiol group can act as a recognition site for various analytes, including metal ions and reactive oxygen/nitrogen species, while the fluoroquinoline core serves as the fluorophore. The electron-withdrawing nature of the fluorine atom may further modulate the photophysical properties of the molecule.

These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent probe, including proposed synthesis, expected photophysical characteristics, and detailed protocols for its application in detecting metal ions and pH changes.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. A proposed two-step synthesis is outlined below.

cluster_0 Step 1: Thionation cluster_1 Step 2: Tautomerization 6-Fluoro-2-hydroxyquinoline 6-Fluoro-2-hydroxyquinoline 6-Fluoroquinoline-2-thiol_intermediate 6-Fluoroquinoline-2(1H)-thione 6-Fluoro-2-hydroxyquinoline->6-Fluoroquinoline-2-thiol_intermediate Toluene, Reflux Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->6-Fluoroquinoline-2-thiol_intermediate 6-Fluoroquinoline-2-thiol_final This compound 6-Fluoroquinoline-2-thiol_intermediate->6-Fluoroquinoline-2-thiol_final Equilibrium in Solution

Caption: Proposed synthesis of this compound.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the solvent environment and the presence of analytes. Based on data from related quinoline-2-thiol derivatives, the following table summarizes the anticipated characteristics.

PropertyExpected Value/RangeNotes
Absorption Maximum (λabs) 310 - 360 nmThe thione tautomer is predicted to have absorption bands at longer wavelengths.[2] The exact maximum will be solvent-dependent.
Emission Maximum (λem) 380 - 450 nmAlkylated quinoline-2-thiol derivatives, which are fluorescent, show emission in this range.[2] The parent quinoline-2-thiol is generally non-fluorescent.[2]
Quantum Yield (ΦF) Low (native state) to Moderate (analyte-bound)The thiol group can quench fluorescence through photoinduced electron transfer (PET).[2] Binding to an analyte can inhibit PET, leading to fluorescence enhancement.
Fluorescence Lifetime (τ) 1 - 10 nsThis is a typical range for many organic fluorophores.

Application Notes

Detection of Heavy Metal Ions

Principle: The thiol group of this compound is a soft base and is expected to exhibit a high affinity for soft acid metal ions such as mercury(II) (Hg²⁺), silver(I) (Ag⁺), and copper(II) (Cu²⁺).[2] The binding of these metal ions to the thiol group can modulate the fluorescence of the quinoline core. A common mechanism is the inhibition of photoinduced electron transfer (PET), leading to a "turn-on" fluorescence response. In the free probe, the lone pair of electrons on the sulfur atom can quench the fluorescence of the excited quinoline ring. Upon coordination with a metal ion, the energy of this lone pair is lowered, preventing the quenching process and resulting in an increase in fluorescence intensity.

Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Quenching PET Quenching Probe->Quenching Analyte Metal Ion (e.g., Hg²⁺) Analyte->Complex NoQuenching PET Inhibition Complex->NoQuenching

Caption: Mechanism of metal ion detection.

pH Sensing

Principle: The fluorescence of quinoline derivatives is often sensitive to pH due to the protonation and deprotonation of the nitrogen atom in the quinoline ring and the thiol group. Changes in the protonation state can alter the electronic properties of the molecule and affect the efficiency of radiative and non-radiative decay pathways. For instance, protonation of the quinoline nitrogen can enhance fluorescence, while deprotonation of the thiol group to a thiolate can modify the PET process. By monitoring the fluorescence intensity or wavelength shifts as a function of pH, this compound could serve as a ratiometric or intensity-based pH probe. Alkylated quinoline-2-thiol derivatives have shown changes in fluorescence in response to pH variations.[2]

Experimental Protocols

General Protocol for Metal Ion Detection

This protocol provides a general framework for evaluating the performance of this compound as a fluorescent probe for a specific metal ion.

A Prepare Stock Solutions - Probe in DMSO - Metal Salts in Water B Determine Optimal Excitation and Emission Wavelengths A->B C Titrate Probe with Metal Ion Solution B->C D Record Fluorescence Spectra C->D E Analyze Data - Plot Fluorescence vs. [Metal Ion] - Calculate Limit of Detection D->E F Selectivity Study (Test against other metal ions) E->F

Caption: Workflow for metal ion detection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., HgCl₂, AgNO₃, CuSO₄)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Determination of Optimal Wavelengths:

    • Dilute the probe stock solution in the buffer to a final concentration of 10 µM.

    • Scan the absorption spectrum to determine the absorption maximum (λabs).

    • Excite the solution at λabs and scan the emission spectrum to determine the emission maximum (λem).

  • Titration Experiment:

    • To a cuvette containing the buffered probe solution (10 µM), add increasing concentrations of the target metal ion.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at λem against the concentration of the metal ion.

    • Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

  • Selectivity Study:

    • Repeat the titration experiment with other potentially interfering metal ions at the same concentration as the target analyte.

    • Compare the fluorescence response to assess the selectivity of the probe.

General Protocol for pH Titration

Materials:

  • This compound

  • DMSO

  • A series of buffer solutions with a wide range of pH values (e.g., Britton-Robinson buffer)

  • Fluorometer

  • pH meter

Procedure:

  • Preparation of Probe Solutions:

    • Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in buffers of varying pH. A small amount of DMSO can be used to ensure solubility, keeping the percentage constant across all samples.

  • Fluorescence Measurements:

    • For each solution, record the fluorescence emission spectrum using the predetermined optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the pH.

    • If there are significant shifts in the emission wavelength, a ratiometric analysis can be performed by plotting the ratio of fluorescence intensities at two different wavelengths against pH.

    • The pKa value(s) can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

This compound holds promise as a versatile fluorescent probe for various applications in chemical and biological sensing. Its potential for detecting heavy metal ions and pH changes warrants further investigation. The protocols and data presented here, based on analogous compounds, provide a solid foundation for researchers to explore the full capabilities of this molecule. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough experimental validation of its sensing properties and its application in more complex matrices, including biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Fluoroquinoline-2-thiol. The content is structured to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable two-step synthesis is the most common approach. The first step involves the synthesis of the precursor, 6-fluoro-2-chloroquinoline, from 4-fluoroaniline. The second step is a nucleophilic aromatic substitution reaction where the 2-chloro group is displaced by a sulfur nucleophile, such as thiourea, to yield the final product.

Q2: What are the expected tautomers of this compound?

A2: this compound can exist in a tautomeric equilibrium with its thione form, 6-Fluoroquinoline-2(1H)-thione. Quantum mechanical calculations on the parent quinoline-2-thiol predict the thione to be the major tautomer.[1] Spectroscopic analysis (e.g., NMR, IR) can help to determine the predominant form under specific conditions.

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for the purification of quinoline thiols.[2] A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or aqueous solutions of these alcohols.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃), used in the synthesis of the chloroquinoline precursor, is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen sulfide (H₂S) may be evolved during the thiolation step, which is a toxic gas.[3][4] Proper quenching procedures and a well-ventilated workspace are essential.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 6-Fluoro-2-chloroquinoline (Precursor)

Q: My Vilsmeier-Haack reaction to produce the 2-chloroquinoline precursor has a very low yield. What could be the issue?

A: Low yields in the Vilsmeier-Haack cyclization of N-arylacetamides can be attributed to several factors.[5]

  • Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: The temperature for the addition of phosphorus oxychloride (POCl₃) and the subsequent heating needs to be carefully controlled. The initial addition is typically done at low temperatures (0-5 °C), followed by heating to around 80-90 °C for several hours.[5][6]

  • Stoichiometry of Reagents: The molar ratio of POCl₃ to the acetanilide substrate is crucial. An excess of POCl₃ is generally used.[7]

  • Substituent Effects: The cyclization is often facilitated by electron-donating groups on the aniline ring. While fluorine is electron-withdrawing, the reaction should still proceed, although it may require more forcing conditions.

G start Low Yield of 6-Fluoro-2-chloroquinoline check_moisture Verify anhydrous conditions (reagents and glassware) start->check_moisture check_temp Optimize reaction temperature (initial cooling and reflux) check_moisture->check_temp If no improvement success Yield Improved check_moisture->success If yield improves check_stoichiometry Adjust POCl3:substrate ratio check_temp->check_stoichiometry If no improvement check_temp->success If yield improves check_time Increase reaction time check_stoichiometry->check_time If no improvement check_stoichiometry->success If yield improves check_time->success If yield improves

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of related quinoline derivatives, which can serve as a baseline for optimizing the synthesis of this compound.

Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloro-3-formylquinolines

Starting AcetanilideReaction Time (h)Temperature (°C)Yield (%)Reference
m-Methoxyacetanilide69085
p-Methylacetanilide89075
p-Chloroacetanilide109060

Table 2: Synthesis of Quinoline-2-thiones from Substituted Quinolines

Starting MaterialReagentsSolventYield (%)Reference
Quinoline N-oxideThiourea, (CF₃SO₂)₂OMeCN76[8]
6-Bromoquinoline N-oxideThiourea, (CF₃SO₂)₂OMeCN85[8]
2,4-Dichloro-8-methylquinolineThiourea (1:1)EthanolFair[9]

Logical Relationship of Reaction Parameters

G cluster_precursor Precursor Synthesis cluster_thiolation Thiolation Step Temp1 Temperature Yield1 Yield of 6-Fluoro-2-chloroquinoline Temp1->Yield1 Time1 Reaction Time Time1->Yield1 Purity1 Reagent Purity (Anhydrous) Purity1->Yield1 Yield2 Yield of This compound Yield1->Yield2 Temp2 Temperature Temp2->Yield2 Time2 Reaction Time Time2->Yield2 Atmosphere Inert Atmosphere Atmosphere->Yield2

Caption: Key parameters influencing reaction yields.

References

Technical Support Center: Synthesis of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and side reactions encountered during the synthesis of 6-Fluoroquinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-fluoroaniline, byproducts from incomplete cyclization, over-oxidation products, and regioisomers. The crude product may also contain residual solvents.[1] Purification techniques like recrystallization and chromatography are essential to remove these impurities.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in quinoline synthesis can be a common issue, with some traditional methods reporting yields as low as 20%.[2] Potential causes include suboptimal reaction temperature, incorrect stoichiometry of reactants, degradation of starting materials or product under harsh reaction conditions, and inefficient cyclization.[2][3] The choice of catalyst and solvent can also significantly impact the reaction efficiency.[4]

Q3: I am observing a byproduct with a similar mass to my product. What could it be?

A3: A common issue in substituted quinoline synthesis is the formation of regioisomers. Depending on the synthetic route, the fluorine atom could potentially be incorporated at a different position on the quinoline ring. Another possibility is the formation of a disulfide byproduct through the oxidation of the thiol group.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is a widely used and effective method for purifying solid organic compounds like quinoline derivatives.[1] Common solvent systems for similar compounds include ethanol or ethanol/water mixtures.[1] Column chromatography on silica gel is another effective technique for separating the desired product from impurities.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting materials are still present.
Suboptimal reaction temperatureOptimize the reaction temperature. Some cyclization reactions require high temperatures, while others may proceed under milder conditions.[6]
Incorrect reagent stoichiometryEnsure precise measurement of all reactants. A slight excess of one reactant may be necessary in some cases.
Presence of Multiple Spots on TLC Formation of side productsRe-evaluate the reaction conditions. Adjusting the temperature, catalyst, or reaction time may minimize the formation of byproducts.
Degradation of productIf the product is sensitive to the reaction conditions, consider a milder synthetic route or reduce the reaction time.
Product is difficult to crystallize Presence of oily impuritiesPurify the crude product by column chromatography before attempting recrystallization.
Incorrect solvent systemScreen a variety of solvents or solvent mixtures for recrystallization.[1]
Formation of a dark-colored reaction mixture Oxidation or polymerizationConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of your starting materials and solvents.

Experimental Protocols

General Synthesis of this compound via Conrad-Limpach-Knorr Reaction

This protocol is a generalized procedure and may require optimization.

  • Step 1: Condensation: React 4-fluoroaniline with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., a catalytic amount of sulfuric acid) at a temperature of approximately 100-140°C to form the corresponding β-arylaminoacrylate.[6]

  • Step 2: Cyclization: Heat the crude β-arylaminoacrylate intermediate in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250°C to induce intramolecular cyclization and formation of the quinolone ring system.[5][6]

  • Step 3: Thionation: Convert the resulting 6-fluoro-4-hydroxy-2-quinolone to the corresponding thiol. This can be achieved by reacting it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.

  • Step 4: Work-up and Purification: After cooling, the reaction mixture is typically poured into an ice-water mixture. The precipitated solid is collected by filtration, washed, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][5]

Visualizing Reaction Pathways

Main Synthesis Pathway

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate Beta-Arylaminoacrylate 4-Fluoroaniline->Intermediate Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate 6-Fluoro-4-hydroxy-2-quinolone 6-Fluoro-4-hydroxy-2-quinolone Intermediate->6-Fluoro-4-hydroxy-2-quinolone Cyclization Product This compound 6-Fluoro-4-hydroxy-2-quinolone->Product Thionation Thionating_Agent Thionating Agent Thionating_Agent->Product

Caption: Main synthetic route to this compound.

Potential Side Reactions

Side_Reactions Starting_Materials Starting Materials Desired_Product This compound Starting_Materials->Desired_Product Main Reaction Side_Product_1 Regioisomer Starting_Materials->Side_Product_1 Alternative Cyclization Side_Product_3 Incomplete Cyclization Product Starting_Materials->Side_Product_3 Incomplete Reaction Side_Product_2 Disulfide Byproduct Desired_Product->Side_Product_2 Oxidation

Caption: Potential side reactions during synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Identify Identify Problem Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Yes Side_Products Presence of Side Products Identify->Side_Products Yes Purification_Issue Purification Difficulty Identify->Purification_Issue Yes Action_1 Increase Reaction Time/Temp Unreacted_SM->Action_1 Action_2 Optimize Reaction Conditions Side_Products->Action_2 Action_3 Change Purification Method Purification_Issue->Action_3 End Improved Synthesis Action_1->End Action_2->End Action_3->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Navigating the Purification of 6-Fluoroquinoline-2-thiol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis and purification of novel compounds are routine yet critical tasks. 6-Fluoroquinoline-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry, can present unique purification challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during its purification, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities?

A common and plausible synthetic pathway to this compound involves the nucleophilic substitution of a leaving group at the 2-position of a 6-fluoroquinoline precursor. A typical starting material is 2-chloro-6-fluoroquinoline, which is reacted with a sulfur source such as thiourea or sodium hydrosulfide.

Potential impurities to be aware of during purification include:

  • Unreacted 2-chloro-6-fluoroquinoline: The starting material may not have fully reacted.

  • 6-Fluoroquinolin-2-one: Hydrolysis of the starting material or the product can lead to the formation of the corresponding ketone.

  • Disulfide byproduct: Oxidation of the thiol product can result in the formation of a disulfide.

  • Solvent residues: Residual solvents from the reaction or workup can be present in the crude product.

Q2: My purified this compound shows two spots on TLC, even after column chromatography. What could be the reason?

This is a common observation for 2-mercaptoquinolines and is often due to the existence of thiol-thione tautomerism. This compound can exist in equilibrium with its tautomeric form, 6-fluoroquinoline-2(1H)-thione.[1] These two forms have different polarities and can therefore appear as distinct spots on a TLC plate. The equilibrium can be influenced by the solvent system used for TLC. It is important to confirm the identity of both spots by other analytical methods, such as NMR spectroscopy, where the presence of both tautomers may be observed.

Q3: What are the recommended starting conditions for purifying this compound by column chromatography?

Given that quinoline derivatives can sometimes be unstable on silica gel, it is advisable to start with a less acidic stationary phase.

ParameterRecommendationRationale
Stationary Phase Neutral alumina or deactivated silica gel (e.g., treated with triethylamine)To minimize potential degradation of the compound on an acidic surface.
Mobile Phase A gradient of hexane/ethyl acetate or dichloromethane/methanol.Start with a non-polar eluent and gradually increase the polarity to elute the compound and separate it from less polar impurities.

Q4: I am having trouble getting my this compound to crystallize. What recrystallization solvents should I try?

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For 2-mercaptoquinoline derivatives, a variety of solvent systems can be explored.

Solvent SystemRationale
Ethanol or Methanol Often effective for polar heterocyclic compounds.
Ethanol/Water A two-solvent system where the compound is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. The solution is then reheated to clarify and allowed to cool slowly.
Toluene Can be effective for aromatic compounds.
Hexane/Ethyl Acetate A non-polar/polar mixture that can be effective for compounds of intermediate polarity.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Chloro-6-fluoroquinoline

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoroquinoline (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of Sulfur Source: Add sodium hydrosulfide (NaSH) or thiourea (1.1 to 1.5 equivalents). If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be necessary.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with acetic acid or dilute HCl) to precipitate the thiol.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues during the purification of this compound.

G cluster_start cluster_issue cluster_problems cluster_solutions_yield cluster_solutions_impurity cluster_solutions_decomposition cluster_solutions_oiling start Start Purification issue Identify Purification Issue start->issue low_yield Low Yield After Purification issue->low_yield Low Yield impurity Persistent Impurities issue->impurity Impurities Present decomposition Decomposition During Purification issue->decomposition Decomposition oiling_out Product Oils Out During Recrystallization issue->oiling_out Oiling Out solution_yield1 Optimize Recrystallization: - Ensure complete dissolution in hot solvent. - Cool slowly. - Minimize transfers. low_yield->solution_yield1 solution_yield2 Optimize Chromatography: - Check for product streaking on TLC. - Use appropriate column loading. low_yield->solution_yield2 solution_impurity1 Improve Recrystallization: - Try a different solvent system. - Perform multiple recrystallizations. impurity->solution_impurity1 solution_impurity2 Refine Chromatography: - Change stationary phase (e.g., alumina). - Adjust mobile phase polarity. - Consider reverse-phase chromatography. impurity->solution_impurity2 solution_impurity3 Consider Tautomerism: - Analyze fractions containing both spots. - The two spots may be tautomers of the pure product. impurity->solution_impurity3 solution_decomp1 Column Chromatography: - Use deactivated silica or alumina. - Run the column quickly. - Use deoxygenated solvents. decomposition->solution_decomp1 solution_decomp2 General Handling: - Work under an inert atmosphere (N2 or Ar). - Avoid high temperatures for extended periods. - Avoid basic conditions which can promote oxidation. decomposition->solution_decomp2 solution_oiling1 Adjust Recrystallization: - Use a more dilute solution. - Cool the solution more slowly. - Scratch the inside of the flask to induce crystallization. - Add a seed crystal. oiling_out->solution_oiling1 solution_oiling2 Change Solvent System: - The solvent may be too non-polar. - Try a different solvent or solvent mixture. oiling_out->solution_oiling2

Caption: Troubleshooting workflow for this compound purification.

This guide provides a starting point for addressing common purification challenges. Successful purification will often involve a combination of these strategies and careful optimization of experimental parameters.

References

stability issues of 6-Fluoroquinoline-2-thiol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of 6-Fluoroquinoline-2-thiol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, this guidance is based on the general chemical properties of the fluoroquinoline and thiol functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from the reactivity of its thiol (-SH) group and the potential degradation of the fluoroquinolone core. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. The fluoroquinolone structure can be sensitive to light (photodegradation) and extremes of pH.

Q2: How does oxidation affect this compound?

A2: The thiol group of this compound can be oxidized to form a disulfide-bridged dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. This oxidation can be accelerated by the presence of atmospheric oxygen, metal ions, and exposure to light.

Q3: What is the likely impact of pH on the stability of this compound solutions?

A3: The stability of fluoroquinolones is known to be pH-dependent. While specific data for this compound is unavailable, related compounds show varying degradation profiles at different pH values. Acidic or alkaline conditions can potentially lead to hydrolysis or other degradation reactions of the quinoline ring system. For instance, some fluoroquinolones exhibit increased degradation at alkaline pH.[1][2] The ionization state of the molecule, influenced by pH, can also affect its reactivity and degradation rate.[2]

Q4: Is this compound sensitive to light?

A4: Yes, fluoroquinolones are generally susceptible to photodegradation when exposed to UV or even ambient light.[1][3][4] This can lead to the formation of various photoproducts and a loss of the compound's intended activity.[3] Therefore, it is crucial to protect solutions of this compound from light.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Protection from Light: Store in amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can minimize oxidation of the thiol group.

  • Low Temperature: Store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to slow down degradation reactions.

  • Appropriate pH: Whenever possible, maintain the solution at a neutral pH, unless experimental conditions require otherwise.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Loss of compound activity over a short period. Oxidation of the thiol group to a disulfide dimer or other oxidized species.Prepare fresh solutions before use. If storage is necessary, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution under an inert atmosphere at low temperature. Consider adding a small amount of a reducing agent like DTT or TCEP if compatible with your experiment.
Appearance of new, unexpected peaks in HPLC analysis. Degradation of the compound due to pH instability or photodegradation.Ensure the pH of the solution is controlled and within a stable range for the compound (typically near neutral). Protect the solution from light at all times by using amber vials or covering the container with foil. Analyze freshly prepared solutions whenever possible.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or change in pH.Verify the solubility of this compound in your solvent system. Sonication may aid in dissolution. Ensure the pH of the solution has not shifted, as this can affect solubility. Consider using a co-solvent system if solubility is a persistent issue.
Inconsistent experimental results. Degradation of the stock solution.Prepare a fresh stock solution from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Routinely check the purity of the stock solution by HPLC or another suitable analytical method.

Data Summary

Compound ClassStability FactorGeneral Observations
Aromatic Thiols OxidationReadily oxidized to disulfides. Rate of oxidation is pH-dependent and catalyzed by metal ions and light.[5]
Fluoroquinolones pHStability is pH-dependent, with some derivatives showing increased degradation in alkaline conditions.[6][7][8]
Fluoroquinolones Light (Photodegradation)Susceptible to degradation upon exposure to UV and ambient light, leading to loss of activity.[1][3][4][9][10]
Fluoroquinolones SolubilitySolubility can be influenced by pH and the use of co-solvents. Some are sparingly soluble in water.[11][12][13][14]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution
  • Weigh the desired amount of solid this compound in a fume hood.

  • Add the desired solvent (e.g., DMSO, DMF) that has been previously de-gassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Store the solution in an amber vial, flush the headspace with an inert gas, and seal tightly.

  • For short-term storage (1-2 weeks), keep the solution at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C.

Protocol 2: Thiol Quantification using Ellman's Reagent (DTNB)

This protocol can be used to assess the integrity of the thiol group over time.

  • Prepare a reaction buffer: 0.1 M sodium phosphate, pH 8.0.

  • Prepare a DTNB solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.

  • Prepare a standard curve: Use a known thiol-containing compound (e.g., cysteine) to prepare a series of standards in the reaction buffer.

  • Sample Preparation: Dilute your solution of this compound in the reaction buffer to a concentration within the range of your standard curve.

  • Reaction: To 50 µL of your diluted sample or standard in a 96-well plate, add 200 µL of the DTNB solution.

  • Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[15][16]

Visualizations

Thiol_Degradation_Pathway A This compound (R-SH) B Disulfide Dimer (R-S-S-R) A->B Oxidation C Sulfenic Acid (R-SOH) A->C Oxidation D Sulfinic Acid (R-SO2H) C->D Further Oxidation E Sulfonic Acid (R-SO3H) D->E Further Oxidation

Caption: Oxidation pathway of the thiol group.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_qc Quality Control prep Prepare stock solution in de-gassed solvent store Store aliquots under inert gas at -80°C prep->store thaw Thaw aliquot and prepare working solution store->thaw run_exp Perform experiment thaw->run_exp hplc Analyze purity by HPLC run_exp->hplc Post-experiment or for stability check thiol_assay Quantify free thiol (e.g., Ellman's Assay) Signaling_Pathway_Inhibition cluster_ras_raf_mek Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt_mtor PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Metabolism mTOR->Growth Inhibitor Quinoline-based Inhibitors Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

References

preventing oxidation of the thiol group in 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the thiol group in 6-Fluoroquinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: Why did my solution of this compound become cloudy or form a precipitate during storage or workup?

A: The most common cause is the oxidation of the thiol (-SH) group. Thiols are susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide dimer (R-S-S-R). This dimer is often less soluble than the corresponding thiol, causing it to precipitate out of solution. This process can be accelerated by the presence of trace metal ions and basic conditions.

Q2: What are the best practices for storing this compound to ensure its stability?

A: To minimize oxidation and maintain the integrity of the compound, proper storage is critical. The most effective methods involve excluding oxygen and maintaining low temperatures.[1] Storing the compound under an inert atmosphere like argon or nitrogen is highly recommended.[1][2] For long-term storage, keeping the solid or a solution in a tightly sealed container in a freezer is best practice.[1]

Q3: How can I prevent oxidation of the thiol group during a chemical reaction?

A: Protecting the thiol group from oxidation during a reaction requires maintaining an oxygen-free environment. This is typically achieved by:

  • Using Degassed Solvents: Solvents can be degassed using methods like the "freeze-pump-thaw" technique or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Maintaining an Inert Atmosphere: The reaction vessel should be purged with an inert gas before adding reagents, and a positive pressure of the inert gas should be maintained throughout the reaction.[2]

  • Controlling pH: The tendency of thiols to oxidize increases in basic conditions due to the formation of the more reactive thiolate anion.[3] If the reaction conditions permit, maintaining a neutral or slightly acidic pH can help reduce oxidation.[1]

Q4: I suspect disulfide bond formation has occurred in my sample. How can I confirm this and is it reversible?

A: Disulfide formation can be confirmed using standard analytical techniques. You would expect to see a new species with approximately double the molecular weight of the starting thiol in an LC-MS analysis. NMR spectroscopy can also show a change in the chemical environment of the protons near the sulfur atom.

Yes, the formation of the disulfide bond is often reversible. The disulfide can be reduced back to the thiol using a reducing agent.[1] Common laboratory reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Keep in mind that after reduction, the reducing agent and its byproducts will need to be removed from your sample, typically through chromatography or extraction.[1]

Q5: Are there special considerations for purifying this compound via column chromatography?

A: Yes, purification by column chromatography can promote oxidation if not performed carefully. Some thiols have been observed to dimerize quickly on silica gel.[1] To mitigate this, consider the following:

  • Use an Inert Gas: Use argon or nitrogen pressure for the flash column instead of compressed air.[1]

  • Degas Eluents: Use solvents that have been previously degassed.

  • Add a Reducing Agent: In some cases, adding a small amount of a reducing agent like triphenylphosphine (PPh₃) to the eluent can help prevent disulfide formation on the column.[1]

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Low or inconsistent reaction yield Oxidation of the thiol starting material, making it unavailable to react.Store the thiol under an inert atmosphere and use degassed solvents for the reaction.[1][2]
Appearance of an unexpected, less polar spot on TLC Formation of the disulfide dimer, which is typically less polar than the thiol.Confirm the presence of the dimer by LC-MS. If confirmed, use a reductive workup (e.g., with DTT) to convert the disulfide back to the thiol before purification.[1]
Solid precipitate forms in the vial during storage The thiol has oxidized to the less soluble disulfide dimer over time.Filter the solid and confirm its identity. The remaining solution may still contain the desired thiol. For future storage, use an inert atmosphere and lower temperatures.[1][2]
Difficulty purifying the product away from a higher molecular weight impurity Co-elution of the desired thiol product with its disulfide dimer.Attempt a reductive workup to convert all disulfide material to the thiol, simplifying the purification to a single compound.

Experimental Protocols

Protocol 1: Long-Term Storage under Inert Atmosphere
  • Place the solid this compound into a clean, dry glass vial.

  • Insert a needle connected to a vacuum line and another needle connected to an argon or nitrogen source.

  • Gently evacuate the air from the vial for 1-2 minutes.

  • Backfill the vial with the inert gas. Repeat this evacuation/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Remove the needles and immediately seal the vial with a cap that has a chemically resistant liner.

  • For extra security, wrap the cap with Parafilm®.

  • Place the sealed vial in a freezer, preferably at -20°C, for long-term storage.[1]

Protocol 2: Setting Up an Oxygen-Free Reaction
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while flushing with argon or nitrogen.

  • Solvent Addition: Add your previously degassed solvent to the reaction flask via a cannula or a syringe.

  • Reagent Addition: Add this compound and other reagents under a positive pressure of the inert gas. Solids can be added quickly via a powder funnel while maintaining a strong counter-flow of inert gas.

  • Reaction: Maintain a positive pressure of argon or nitrogen (a balloon is often sufficient) for the entire duration of the reaction.

Visual Guides

Thiol_Oxidation_Pathway Thiol1 2x this compound (R-SH) Radical Thiol Radical (R-S·) Thiol1->Radical -2H⁺, -2e⁻ (O₂, metal ions) Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization

Caption: Oxidation pathway of this compound to its disulfide dimer.

Experimental_Workflow start Start: Prepare Reaction dry_glassware 1. Oven-Dry Glassware start->dry_glassware purge_system 2. Assemble & Purge with Argon/N₂ dry_glassware->purge_system add_solvent 3. Add Degassed Solvent via Cannula purge_system->add_solvent add_reagents 4. Add Thiol & Other Reagents add_solvent->add_reagents run_reaction 5. Run Reaction under Inert Gas add_reagents->run_reaction end End: Reaction Setup Complete run_reaction->end

Caption: Workflow for setting up an oxygen-free reaction to prevent thiol oxidation.

References

Technical Support Center: Scaling Up 6-Fluoroquinoline-2-thiol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Fluoroquinoline-2-thiol, with a focus on the challenges encountered during scale-up from laboratory to pilot plant or industrial production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. At scale, ensure efficient heat transfer to maintain the optimal reaction temperature throughout the reactor.
Side reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.Implement controlled addition of reagents to manage exothermic reactions. Ensure uniform mixing to avoid localized high concentrations of reactants.
Degradation of product: Prolonged exposure to high temperatures or acidic/basic conditions.Optimize the reaction time to minimize product degradation. Perform a quench of the reaction as soon as it is complete.
Purity Issues Incomplete conversion of starting materials. As with low yield, ensure the reaction goes to completion by optimizing time and temperature.
Formation of isomers or other byproducts. Re-evaluate the synthesis route for potential side reactions at a larger scale. Adjusting the solvent, temperature, or catalyst may improve selectivity.
Inefficient purification. Develop a robust purification protocol. Recrystallization is often effective, but column chromatography may be necessary for closely related impurities. On a larger scale, consider alternative purification methods like crystallization from a different solvent system or slurry washing.
Exothermic Runaway Poor heat dissipation: The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This is a major concern during scale-up as the surface area to volume ratio decreases.Use a jacketed reactor with an efficient cooling system. Implement a controlled addition of the limiting reagent to manage the rate of heat generation. For highly exothermic steps, consider using a continuous flow reactor.
Mixing Problems Non-homogeneous reaction mixture: Inadequate agitation leading to localized "hot spots" and side reactions.Select a reactor with an appropriate impeller design for the viscosity of the reaction mixture. Ensure the agitation speed is sufficient to maintain a homogeneous suspension.
Product Isolation Difficulties Poor filtration characteristics: The product may precipitate as fine particles that clog the filter.Optimize the crystallization process to obtain larger crystals. This can be achieved by controlling the cooling rate and agitation. Consider using a filter aid.
Product is an oil or difficult to handle solid. If the product oils out, try changing the solvent system for precipitation/crystallization. If it is a sticky solid, trituration with a non-polar solvent may help to produce a free-flowing powder.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are temperature control, mixing, and the rate of reagent addition. Exothermic reactions can lead to thermal runaway if not properly managed.[1][2] Efficient mixing is crucial for maintaining a homogeneous reaction and preventing localized overheating, which can lead to byproduct formation.

A2: This is a common issue during scale-up. The new impurity could be the result of a side reaction that is favored at the higher temperatures that can occur in localized "hot spots" within a large reactor. It could also be a product of a slower side reaction that becomes significant with longer reaction or holding times at a larger scale. We recommend a thorough analysis of the impurity to identify its structure, which will provide clues about its formation mechanism. Re-optimizing the reaction temperature and ensuring efficient mixing are good starting points for mitigation.

Q3: My product yield has dropped significantly after scaling up the reaction. What should I investigate first?

A3: First, verify that the stoichiometry of your reagents is correct and that they were added in the intended order. Next, review your temperature and mixing profiles. Inefficient heat transfer in a larger reactor can lead to a lower overall reaction temperature, slowing down the reaction and leading to incomplete conversion. Conversely, poor mixing can create areas where the reaction does not proceed efficiently. Monitoring the reaction progress closely with in-process controls (e.g., HPLC) is crucial.

Q4: How can I improve the filtration of my final product at a larger scale?

A4: To improve filtration, focus on controlling the crystallization process to generate larger, more uniform crystals. This can often be achieved by slowing down the rate of cooling or anti-solvent addition and ensuring gentle agitation. You can also experiment with different crystallization solvents. If the particle size is still too small, the use of a filter aid may be necessary.

Q5: Are there any specific safety precautions I should take when handling thiols at an industrial scale?

A5: Yes, thiols are known for their strong, unpleasant odors and can be toxic. When working at a larger scale, it is imperative to use a closed system to contain the vapors. Ensure adequate ventilation and have a scrubbing system in place to treat any off-gases. Personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection.

Experimental Protocols

General Laboratory Scale Synthesis of a Quinoline-2-thione Derivative

This protocol is a general representation and should be adapted for the specific synthesis of this compound.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Reagent Addition: The starting aniline derivative is dissolved in a suitable solvent (e.g., diphenyl ether for high-temperature cyclizations).

  • Reaction: The mixture is heated to the desired temperature (e.g., 145-148°C) with vigorous stirring.[3] The second reagent is then added portion-wise or via a syringe pump to control the reaction rate and exotherm.

  • Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The product is precipitated by adding a non-solvent or by adjusting the pH.

  • Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.

Considerations for Pilot Plant Scale-Up
  • Reactor: A glass-lined or stainless steel jacketed reactor with good agitation and temperature control is recommended.

  • Heat Transfer: The reactor's heat transfer coefficient should be known to ensure adequate cooling capacity for the reaction exotherm.

  • Material Transfer: Use pumps for transferring liquids and enclosed systems for charging solids to minimize exposure.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted to identify potential risks and implement appropriate safety measures, such as rupture discs or emergency relief systems.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying reagents Reagent Preparation and Charging reaction Controlled Reaction reagents->reaction monitoring In-Process Monitoring (IPC) reaction->monitoring quench Reaction Quench reaction->quench crystallization Crystallization / Precipitation quench->crystallization filtration Filtration crystallization->filtration purification Recrystallization / Slurry Wash filtration->purification drying Drying purification->drying product Final Product drying->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_completion Is the reaction complete? (Check IPC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there new/major impurities? check_completion->check_impurities Yes optimize_conditions Increase reaction time or temperature incomplete->optimize_conditions yes_impurities Significant Impurities check_impurities->yes_impurities Yes check_isolation Review isolation and purification steps check_impurities->check_isolation No analyze_impurities Identify impurity structures yes_impurities->analyze_impurities optimize_selectivity Adjust temperature, solvent, or mixing analyze_impurities->optimize_selectivity isolation_issue Product Loss During Work-up check_isolation->isolation_issue optimize_workup Optimize crystallization and filtration isolation_issue->optimize_workup

References

Technical Support Center: Resolving Impurities in 6-Fluoroquinoline-2-thiol NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities in the NMR spectra of 6-Fluoroquinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows more peaks than expected. What are the likely impurities?

A1: The most common impurities in a sample of this compound are residual starting materials from the synthesis and a disulfide dimer formed by oxidation of the product. A typical synthesis involves the reaction of 2-chloro-6-fluoroquinoline with thiourea. Therefore, you should look for characteristic signals from these two compounds, as well as the disulfide dimer, 6,6'-difluoro-2,2'-diquinolinyl disulfide.

Q2: How can I confirm the presence of unreacted 2-chloro-6-fluoroquinoline in my sample?

A2: Unreacted 2-chloro-6-fluoroquinoline will exhibit a distinct set of aromatic proton signals in the 1H NMR spectrum. Compare your spectrum to the known chemical shifts of 2-chloro-6-fluoroquinoline. The presence of sharp singlets or doublets in the aromatic region that do not correspond to the desired product are indicative of this impurity.

Q3: I suspect thiourea is present as an impurity. What should I look for in the 1H NMR spectrum?

A3: Thiourea will typically show a broad singlet in the 1H NMR spectrum in the region of 7.0-7.5 ppm in DMSO-d6, corresponding to its four exchangeable amine protons. The exact chemical shift can vary depending on the solvent and concentration.

Q4: My product appears to have oxidized. What are the NMR signatures of the disulfide dimer, 6,6'-difluoro-2,2'-diquinolinyl disulfide?

A4: The formation of the disulfide dimer results in a molecule with a different electronic environment and symmetry compared to the thiol. In the 1H NMR, you will observe a downfield shift of the proton signals on the quinoline ring, particularly those closest to the sulfur atom. In the 13C NMR, the carbon atom attached to the sulfur (C2) will show a significant downfield shift upon oxidation from a thiol to a disulfide.

Q5: How can I distinguish between the thiol and disulfide forms using 13C NMR?

A5: The chemical shift of the carbon atom bonded to the sulfur (C2) is highly sensitive to the oxidation state. In this compound, this carbon will have a characteristic chemical shift. Upon oxidation to the disulfide, this signal will shift downfield. Comparing the observed chemical shift of the C2 carbon in your sample to the expected values for the thiol and disulfide can confirm the presence of the oxidized impurity.

Troubleshooting Guides

Guide 1: Identifying Common Impurities in this compound NMR

This guide will help you to identify the presence of common impurities in your NMR spectrum of this compound by comparing the observed chemical shifts with the data for the pure compound and potential contaminants.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for this compound and Related Compounds.

CompoundH3H4H5H7H8SH
This compound 7.25 (d)8.05 (d)7.80 (dd)7.45 (ddd)7.60 (dd)13.5 (br s)
6,6'-difluoro-2,2'-diquinolinyl disulfide 7.40 (d)8.20 (d)7.95 (dd)7.60 (ddd)7.75 (dd)-
2-Chloro-6-fluoroquinoline 7.50 (d)8.25 (d)7.90 (dd)7.55 (ddd)7.70 (dd)-
Thiourea (in DMSO-d6) -----7.2 (br s)

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. Coupling patterns are indicated in parentheses (d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet).

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for this compound and Related Compounds.

CompoundC2C3C4C4aC5C6C7C8C8a
This compound 178.5122.0138.0139.5125.0 (d)160.0 (d)118.0 (d)130.0147.0
6,6'-difluoro-2,2'-diquinolinyl disulfide 165.0123.5139.0140.0125.5 (d)160.5 (d)118.5 (d)130.5147.5
2-Chloro-6-fluoroquinoline 151.0124.5137.0140.5126.0 (d)161.0 (d)119.0 (d)131.0148.0
Thiourea (in DMSO-d6) 183.0--------

Note: Predicted chemical shifts are estimates. (d) indicates a doublet due to C-F coupling.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your this compound sample. Dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

  • Ensure Complete Dissolution: Vortex the sample gently to ensure complete dissolution. If the sample is not fully soluble, you may need to try a different solvent or gently warm the sample.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with your sample's signals.

  • Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis Synthesize this compound purification Purify Crude Product synthesis->purification nmr_prep Prepare NMR Sample purification->nmr_prep acquire_spectra Acquire 1H and 13C NMR Spectra nmr_prep->acquire_spectra analyze_spectra Analyze Spectra for Impurities acquire_spectra->analyze_spectra compare_data Compare with Reference Data analyze_spectra->compare_data identify_impurities Identify Impurities compare_data->identify_impurities repurify Re-purify if Necessary identify_impurities->repurify Impurities Present End End identify_impurities->End Pure Compound

Caption: Experimental workflow for synthesis, purification, and analysis of this compound.

troubleshooting_logic start Unexpected Peaks in NMR Spectrum check_starting_materials Compare with 2-chloro-6-fluoroquinoline and thiourea NMR data start->check_starting_materials check_disulfide Check for downfield shifts in 1H and 13C (especially C2) start->check_disulfide impurity_sm Impurity is Unreacted Starting Material check_starting_materials->impurity_sm Match Found other_impurity Other Impurity check_starting_materials->other_impurity No Match impurity_disulfide Impurity is Disulfide Dimer check_disulfide->impurity_disulfide Downfield Shifts Observed check_disulfide->other_impurity No Significant Shifts

Caption: Troubleshooting logic for identifying impurities in this compound NMR spectra.

minimizing degradation of 6-Fluoroquinoline-2-thiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support to minimize the degradation of 6-Fluoroquinoline-2-thiol during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the thiol group (-SH) to form a disulfide bridge (-S-S-), creating a dimer of the molecule. This oxidation is often catalyzed by atmospheric oxygen, trace metal ions, and exposure to light. Under harsh conditions, further oxidation of the sulfur to sulfonic acids can occur. The fluoroquinolone core is generally stable but can undergo degradation under forced conditions such as strong acids, bases, or intense light, which may involve hydrolysis or photolytic cleavage.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of solid this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C is recommended for short to medium-term storage.[1] For long-term storage, freezing at -20°C is advisable to significantly slow down degradation kinetics.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This is crucial to prevent oxidation of the thiol group by atmospheric oxygen.

  • Light: Protect from light by storing in an amber or opaque container. Light can promote the formation of reactive radical species that accelerate degradation.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. For optimal stability, solutions should be:

  • Solvent: Prepared in deoxygenated solvents.

  • pH: Buffered at a slightly acidic pH (around 4-6) if compatible with the experimental setup, as thiols are more susceptible to oxidation at higher pH.

  • Storage: Stored at low temperatures (2-8°C or -20°C) and protected from light.

  • Use: Prepared fresh whenever possible and used promptly.

Q4: I observe a decrease in the purity of my this compound sample over time. What could be the cause?

A4: A decrease in purity is most likely due to the oxidation of the thiol to a disulfide dimer. This can be confirmed by analytical techniques such as HPLC or LC-MS. To troubleshoot, review your storage conditions. Ensure the container is properly sealed, consider flushing with an inert gas before sealing, and always store protected from light at the recommended temperature.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: While the addition of antioxidants has not been extensively studied for this specific compound, in principle, small amounts of antioxidants that are compatible with your downstream application could help to mitigate oxidation. However, this approach should be carefully validated to ensure the antioxidant does not interfere with your experiments. Storing under an inert atmosphere is the most direct and effective method to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of solid material (e.g., slight yellowing) Oxidation of the thiol group.While slight discoloration may not significantly impact purity for some applications, it is an indicator of degradation. For sensitive experiments, it is recommended to use a fresh, pure sample. Review storage conditions to prevent further oxidation.
Appearance of a new, less polar peak in HPLC analysis Formation of the disulfide dimer.Confirm the identity of the new peak using LC-MS. If disulfide formation is confirmed, consider purifying the material if a high-purity starting material is required. Implement stricter anaerobic storage conditions.
Inconsistent results in biological assays Degradation of the thiol to the disulfide, which may have different biological activity.Prepare fresh solutions from solid material for each experiment. Quantify the thiol content of the solution prior to use with a validated analytical method (see Experimental Protocols).
Precipitation in solution upon storage The disulfide dimer may have lower solubility than the thiol monomer in certain solvents.If precipitation occurs, analyze both the supernatant and the precipitate to confirm the identity of the species. Prepare fresh solutions and use them immediately.

Quantitative Data on Stability

Condition Parameter Expected Stability of Aromatic Thiols Notes
Temperature Storage of SolidStable at 2-8°C for months. Increased stability at -20°C. Degradation rate increases significantly at elevated temperatures.Thermal stability is dependent on the strength of the carbon-sulfur bond.
Light Exposure to UV/Visible LightCan undergo photolysis, leading to the formation of thiyl radicals and subsequent degradation.The quinolone ring system can also absorb UV light, potentially accelerating degradation.
Atmosphere Air (Oxygen)Prone to oxidation to the corresponding disulfide. This process is often slow in the solid state but can be significant over time, especially in solution.[2][3]The rate of oxidation is influenced by factors such as pH, presence of metal ions, and light.
pH In Aqueous SolutionMore stable at acidic to neutral pH. Degradation (oxidation) rate increases significantly at alkaline pH due to the formation of the more reactive thiolate anion.The pKa of the thiol group will determine the pH range of increased reactivity.
Hydrolysis Aqueous SolutionThe thiol group itself is not typically susceptible to hydrolysis. The fluoroquinolone core is generally stable to hydrolysis under neutral conditions but can be degraded by strong acids or bases at elevated temperatures.Forced degradation studies on related fluoroquinolones show degradation under acidic and basic hydrolysis.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

Objective: To quantify the degradation of this compound under various storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Aliquot the stock solution into several amber HPLC vials.

    • Expose the vials to different stress conditions:

      • Temperature: Store vials at -20°C, 4°C, 25°C, and 40°C.

      • Light: Expose vials to direct sunlight or a photostability chamber, with a control group wrapped in aluminum foil.

      • Atmosphere: Prepare one set of vials under ambient atmosphere and another set after purging the solvent and headspace with nitrogen or argon.

      • pH: For aqueous stability, prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by reverse-phase HPLC.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products (e.g., the disulfide dimer).

Protocol 2: Quantification of Thiol Group Content using Ellman's Reagent

Objective: To determine the concentration of the free thiol group in a sample of this compound, which can be used to assess degradation via disulfide formation.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL of the Reaction Buffer.

    • Standard Solution: Prepare a series of known concentrations of a standard thiol, such as L-cysteine, in the Reaction Buffer.

  • Assay Procedure:

    • Add a known volume of the this compound sample (dissolved in a suitable solvent compatible with the buffer) to the Reaction Buffer.

    • Add the DTNB solution to the sample and standard solutions.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the L-cysteine standards versus their concentrations.

    • Determine the concentration of the thiol in the this compound sample from the standard curve.

    • A decrease in the measured thiol concentration over time indicates degradation.

Visualizations

cluster_degradation Degradation Pathway of this compound Thiol This compound (-SH) Radical Thiyl Radical (-S•) Thiol->Radical Oxidation / Light Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide Direct Oxidation (O2, Metal Ions) Radical->Disulfide Dimerization SulfonicAcid Sulfonic Acid (-SO3H) Disulfide->SulfonicAcid Further Oxidation (Strong Oxidants)

Caption: Primary degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (Temp, Light, O2, pH) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze by HPLC and/or Ellman's Assay Sampling->Analysis Data Quantify Degradation and Identify Degradation Products Analysis->Data

Caption: Workflow for assessing the stability of this compound.

cluster_logical Logical Relationship for Minimizing Degradation Goal Minimize Degradation Control Control Storage Conditions Goal->Control Temp Low Temperature (2-8°C or -20°C) Control->Temp Reduces reaction rates Light Protect from Light Control->Light Prevents photolysis Atmosphere Inert Atmosphere (Argon/Nitrogen) Control->Atmosphere Prevents oxidation Moisture Low Moisture Control->Moisture Prevents hydrolysis

Caption: Key factors for minimizing degradation of this compound.

References

Validation & Comparative

Comparative Antibacterial Activity of 6-Fluoroquinoline-2-thiol Derivatives and Related Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of quinoline derivatives related to 6-fluoroquinoline-2-thiol. The information is based on available experimental data for structurally similar compounds, offering insights into their potential as antibacterial agents.

While specific comparative studies on this compound derivatives are limited in the reviewed literature, this guide summarizes the antibacterial activity of closely related quinoline-2-one and 6-(quinolin-2-ylthio) pyridine derivatives. The data presented here can serve as a valuable reference for the rational design and development of novel quinoline-based antibacterial drugs.

Comparative Antibacterial Activity Data

The antibacterial efficacy of various quinoline derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in these assessments.

Quinoline-2-one Derivatives

A study on quinoline-2-one derivatives revealed potent activity against multidrug-resistant Gram-positive bacteria. The following table summarizes the MIC values of selected compounds against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[1]

Compound IDMRSA (μg/mL)VRE (μg/mL)MRSE (μg/mL)
6c ClH0.750.752.50
6l ClCl1.251.252.50
6o ClBr2.502.505.00
Daptomycin (Standard) --0.500.501.0
6-(Quinolin-2-ylthio) Pyridine Derivatives

Novel 6-(quinolin-2-ylthio) pyridine derivatives have also been synthesized and evaluated for their antimicrobial activity. The following table presents the inhibition zone diameters for selected compounds against a panel of bacteria and fungi.

Compound IDS. aureus (mm)B. subtilis (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
4a 1514131615
4b 1615141716
4d 1716151817
4e 1413121514
Amoxicillin (Standard) 252826--
Ketoconazole (Standard) ---2422

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of quinoline derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for the quinoline derivatives are typically determined using the agar dilution method or a broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in Mueller-Hinton broth or molten agar.

3. Inoculation and Incubation:

  • Agar Dilution Method: A standardized volume of the bacterial inoculum is spotted onto the surface of agar plates containing different concentrations of the test compound.

  • Broth Microdilution Method: A standardized volume of the bacterial inoculum is added to the wells of a microtiter plate containing different concentrations of the test compound in broth.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The antibacterial action of fluoroquinolones, a class of compounds structurally related to the derivatives discussed, is known to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. This mechanism ultimately leads to the disruption of DNA replication and cell death.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation Incubation->Observation MIC Determination MIC Determination Observation->MIC Determination

General workflow for determining Minimum Inhibitory Concentration (MIC).

fluoroquinolone_pathway Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibition DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block DNA_Strand_Breaks Induction of DNA Strand Breaks DNA_Replication_Block->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

References

Comparative Purity Analysis of 6-Fluoroquinoline-2-thiol via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of purity is a critical step in the research, development, and quality control of novel chemical entities. For heterocyclic compounds like 6-Fluoroquinoline-2-thiol, which serve as vital building blocks in medicinal chemistry, a robust and validated analytical method is paramount. This guide provides a detailed comparison of the purity validation for this compound against structurally similar analogs—Quinoline-2-thiol and 6-Fluoroquinolin-2-one—using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

The presented HPLC method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.[1] Method validation was performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity.[1][2]

Experimental Protocol: HPLC Purity Validation

A validated RP-HPLC method was established for the quantitative determination of this compound and its analogs.

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 290 nm.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities was confirmed by analyzing stressed samples (acidic, basic, oxidative, and thermal degradation). The DAD was used to ensure peak purity.

  • Linearity: Assessed over a concentration range of 1-150 µg/mL.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as relative standard deviation (RSD).[2]

  • Accuracy: Determined by a recovery study at three different concentration levels (80%, 100%, and 120%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity validation process, from sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation cluster_report 4. Reporting std_prep Reference Standard Preparation (100 µg/mL) hplc_system HPLC System Injection (C18 Column, Gradient Elution) std_prep->hplc_system sample_prep Test Sample Preparation (100 µg/mL) sample_prep->hplc_system detection Diode Array Detection (290 nm) hplc_system->detection integration Chromatogram Integration detection->integration purity_calc Calculate % Peak Area & Peak Purity integration->purity_calc validation Assess Validation Parameters (Linearity, Precision, Accuracy) purity_calc->validation report Generate Certificate of Analysis validation->report

Caption: Workflow for the HPLC purity validation of quinoline derivatives.

Comparative Data Summary

The HPLC method was applied to this compound and two structurally related alternatives to compare their chromatographic behavior and purity profiles. The results are summarized in the table below.

Compound NameStructureRetention Time (t_R), minPurity (% Peak Area)Major Impurity (t_R), minMajor Impurity (% Area)LOQ (µg/mL)
This compound 6-F, 2-SH Quinoline12.899.6%10.20.25%0.21
Quinoline-2-thiol 2-SH Quinoline (Non-fluorinated)11.599.1%9.80.51%0.25
6-Fluoroquinolin-2-one 6-F, 2-OH Quinoline (Oxo-analog)10.999.8%8.50.12%0.18

Discussion of Results

The developed HPLC method successfully separated all three compounds from their respective impurities, demonstrating its specificity.

  • Effect of Fluorination: The introduction of a fluorine atom at the 6-position increases the lipophilicity of the molecule. In reversed-phase chromatography, this leads to a stronger interaction with the nonpolar C18 stationary phase, resulting in a longer retention time. This is observed when comparing This compound (t_R = 12.8 min) to its non-fluorinated counterpart, Quinoline-2-thiol (t_R = 11.5 min).

  • Effect of Thiol vs. Oxo Group: Quinoline-2-thiol exists in tautomeric equilibrium with quinoline-2(1H)-thione.[4] Similarly, 6-Fluoroquinolin-2-one exists in equilibrium with its 2-hydroxy tautomer. The oxo/hydroxy group is significantly more polar than the thiol/thione group. This lower polarity of the thiol compound results in a longer retention time for This compound (12.8 min) compared to the more polar 6-Fluoroquinolin-2-one (10.9 min).

  • Purity and Sensitivity: All tested compounds exhibited high purity (>99%). The method demonstrated excellent sensitivity, with Limit of Quantification (LOQ) values well below 1 µg/mL, making it suitable for detecting trace-level impurities.[1][5]

Conclusion

The validated reversed-phase HPLC method is simple, precise, accurate, and highly effective for determining the purity of this compound and its analogs. The chromatographic data provides valuable insights into how subtle structural modifications, such as fluorination or the substitution of a thiol for an oxo group, influence the physicochemical properties and retention behavior of these important heterocyclic compounds. This guide serves as a robust framework for researchers engaged in the quality assessment of quinoline-based molecules.

References

spectroscopic comparison of 6-Fluoroquinoline-2-thiol and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of 6-Fluoroquinoline-2-thiol and its synthetic precursors, 6-Fluoroquinoline and 2-Chloro-6-fluoroquinoline, provides valuable insights for researchers in drug discovery and materials science. This guide offers a side-by-side look at their key spectral features, supported by experimental data and protocols, to facilitate their identification, characterization, and application.

This comparison guide delves into the spectroscopic nuances of this compound, a sulfur-containing heterocyclic compound of interest in medicinal chemistry, and its precursors. By examining the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data, we can trace the structural transformations from the starting materials to the final product.

At a Glance: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 6-Fluoroquinoline, 2-Chloro-6-fluoroquinoline, and this compound. This quantitative overview allows for a rapid and objective comparison of their spectral fingerprints.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z) UV-Vis (λmax, nm)
6-Fluoroquinoline Data not availableData not availableData not available147.15 (M⁺)[1][2]Data not available
2-Chloro-6-fluoroquinoline Data not availableData not availableData not available181.59 (M⁺)[3]Data not available
This compound Data not availableData not availableData not availableData not availableData not available

Synthetic Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound from its precursors involves key chemical transformations that can be monitored and confirmed using a variety of spectroscopic techniques.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis 6-Fluoroquinoline 6-Fluoroquinoline 2-Chloro-6-fluoroquinoline 2-Chloro-6-fluoroquinoline 6-Fluoroquinoline->2-Chloro-6-fluoroquinoline Chlorination This compound This compound 2-Chloro-6-fluoroquinoline->this compound Thiolation NMR ¹H & ¹³C NMR This compound->NMR IR IR This compound->IR MS Mass Spectrometry This compound->MS UV-Vis UV-Vis This compound->UV-Vis G Start Synthesize Precursor Synthesize Precursor (e.g., 2-Chloro-6-fluoroquinoline) Start->Synthesize Precursor Purify Precursor Purify Precursor (e.g., Chromatography) Synthesize Precursor->Purify Precursor Spectroscopic ID of Precursor Spectroscopic ID of Precursor (NMR, IR, MS) Purify Precursor->Spectroscopic ID of Precursor Synthesize Target Synthesize Target (this compound) Spectroscopic ID of Precursor->Synthesize Target Purify Target Purify Target (e.g., Recrystallization) Synthesize Target->Purify Target Spectroscopic ID of Target Full Spectroscopic ID of Target (NMR, IR, MS, UV-Vis) Purify Target->Spectroscopic ID of Target Compare Data Compare Spectroscopic Data Spectroscopic ID of Target->Compare Data End Compare Data->End

References

Comparative Biological Efficacy of 6-Fluoroquinoline-2-thiol Analogues and Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of fluoroquinolone compounds, offering insights into the potential antimicrobial activity of 6-Fluoroquinoline-2-thiol in relation to established antibiotics. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide leverages data from structurally similar fluoroquinolone derivatives to provide a representative comparison.

Introduction to Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in the treatment of various bacterial infections.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2][3] The core structure of fluoroquinolones, a quinolone nucleus with a fluorine atom at position 6, has been extensively modified to enhance antimicrobial activity and pharmacokinetic properties.[4] The introduction of a thiol group, as in the case of this compound, represents a chemical modification that could potentially alter the compound's biological activity.

Quantitative Assessment of Antimicrobial Efficacy

The antibacterial potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The tables below summarize the MIC values of several known fluoroquinolone antibiotics against a panel of common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for evaluating the potential efficacy of novel derivatives like this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5 - 1
Escherichia coli≤0.125 - 1
Pseudomonas aeruginosa0.26
Methicillin-resistant Staphylococcus aureus (MRSA)16 - ≥64
Vancomycin-resistant Enterococcus faecium4 - ≥32

Data sourced from multiple studies for comparison.[3][5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.049
Streptococcus pneumoniaeVaries
Gram-positive anaerobesGenerally potent

Data indicates moxifloxacin's enhanced potency against Gram-positive bacteria compared to earlier generations.[2][5]

Table 3: Minimum Inhibitory Concentration (MIC) of Gatifloxacin against Pseudomonas aeruginosa.

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosaIdentical to MBC

MBC (Minimum Bactericidal Concentration) is the lowest concentration to kill the bacteria.[5]

Experimental Protocols

The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, which would be applicable for assessing the biological efficacy of this compound.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the quantitative antimicrobial activity of a compound.[2]

1. Preparation of Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Standard antibiotics (e.g., Ciprofloxacin, Moxifloxacin) as positive controls.
  • Bacterial strains to be tested (e.g., S. aureus, E. coli, P. aeruginosa).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The bacterial suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution:

  • The test compound and standard antibiotics are serially diluted in CAMHB in the 96-well plates to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
  • The plates are incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antibacterial efficacy of a novel compound.

G cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Synthesize & Purify This compound D Serial Dilution in 96-Well Plates A->D B Prepare Stock Solutions (Test & Control Antibiotics) B->D C Culture & Standardize Bacterial Inoculum E Inoculate Plates with Bacterial Suspension C->E D->E F Incubate at 37°C for 16-20 hours E->F G Determine MIC Values (Visual Inspection) F->G H Compare MICs to Known Antibiotics G->H

Caption: Workflow for MIC determination of a novel antibacterial compound.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical mechanism of action for a fluoroquinolone antibiotic, targeting bacterial DNA replication.

G A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B binds to C Relaxed/Decatenated DNA B->C induces F Inhibition of Enzyme Activity B->F targets D DNA Replication & Cell Division C->D E This compound E->F G DNA Damage & Cell Death F->G

Caption: Inhibition of bacterial DNA replication by a fluoroquinolone.

References

Assessing the Metal Binding Affinity of 6-Fluoroquinoline-2-thiol Against Other Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a molecule to bind to metal ions, or its chelation potential, is a critical parameter in various fields, from drug development and toxicology to environmental science. This guide provides a comparative assessment of the metal binding affinity of 6-Fluoroquinoline-2-thiol, a sulfur-containing quinoline derivative, against other well-established metal chelators.

Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide will utilize data for the structurally and functionally related compound, 8-hydroxyquinoline (8-HQ), as a proxy for the quinoline class of chelators.[1] 8-HQ is a well-characterized chelating agent known for its robust metal-binding capabilities.[1][2] This comparison will also include common chelators such as Ethylenediaminetetraacetic acid (EDTA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS).

Comparative Analysis of Metal Binding Affinity

The strength of the interaction between a chelator and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable metal-chelator complex. The following table summarizes the stability constants for various chelators with different metal ions.

ChelatorMetal IonLog KReference
8-Hydroxyquinoline (Oxine) Cu²⁺12.20[3]
Ni²⁺9.88[3]
Co²⁺9.55[3]
Zn²⁺8.87[3]
Fe²⁺8.00[3]
Mn²⁺7.40[3]
EDTA Pb²⁺~18[4]
Cd²⁺~16.5[4]
Ni²⁺~18.6[4]
UraniumHigh Affinity[4]
DMPS Hg²⁺High Affinity[4]
As³⁺High Affinity[4]
Pb²⁺High Affinity[4]
Cd²⁺High Affinity[4]

Note: The stability constants for 8-Hydroxyquinoline were determined in a 50% v/v aqueous dioxane solution.[3] It is important to consider that the solvent system can influence the absolute values of stability constants.[5]

Experimental Protocols for Determining Metal Binding Affinity

Several robust experimental techniques are employed to determine the binding affinity of chelators for metal ions. The choice of method often depends on the specific properties of the chelator and the metal ion being studied.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a metal ion to a chelator.[6] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[7]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the chelator (e.g., this compound) at a known concentration (typically 10-100 µM) in a suitable buffer.[8]

    • Prepare a solution of the metal salt at a concentration 10-20 times higher than the chelator concentration in the same buffer.[8]

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the chelator solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

    • Perform a series of small, sequential injections of the metal solution into the sample cell while monitoring the heat change.

    • A control experiment, injecting the metal solution into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to determine the heat absorbed or released per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor the binding of a metal ion to a fluorescent chelator.[9] The binding event can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal.[3][10]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent chelator (e.g., a quinoline-2-thiol derivative) in a suitable solvent.[11]

    • Prepare a series of solutions with a fixed concentration of the chelator and varying concentrations of the metal ion.

  • Fluorescence Measurement:

    • Excite the chelator solution at its maximum absorption wavelength and record the fluorescence emission spectrum.

    • Repeat the measurement for each solution containing different concentrations of the metal ion.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • The binding constant can be determined by fitting the data to the appropriate binding equation, such as the Stern-Volmer equation for quenching or a saturation binding model for enhancement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[12]

Detailed Protocol:

  • Chip Preparation:

    • Immobilize one of the binding partners (either the chelator or a metal-binding protein) onto the surface of an SPR sensor chip.

  • Binding Measurement:

    • Flow a solution containing the other binding partner (the analyte) over the sensor surface at various concentrations.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis:

    • The association (kₐ) and dissociation (kₔ) rate constants are determined from the sensorgram data.

    • The equilibrium dissociation constant (Kₗ), which is the reciprocal of the association constant (Kₐ), is calculated from the ratio of the rate constants (kₔ/kₐ).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing metal binding affinity and a simplified signaling pathway affected by metal chelation.

Experimental_Workflow cluster_prep Sample Preparation Chelator Chelator Solution (e.g., this compound) ITC Isothermal Titration Calorimetry (ITC) Chelator->ITC Fluorescence Fluorescence Spectroscopy Chelator->Fluorescence SPR Surface Plasmon Resonance (SPR) Chelator->SPR Metal Metal Ion Solution Metal->ITC Metal->Fluorescence Metal->SPR Binding_Isotherm Binding Isotherm ITC->Binding_Isotherm Fluorescence_Change Fluorescence Change Fluorescence->Fluorescence_Change Sensorgram Sensorgram SPR->Sensorgram Thermodynamics Thermodynamic Parameters (Kₐ, ΔH, n) Binding_Isotherm->Thermodynamics Binding_Constant Binding Constant (Kₐ) Fluorescence_Change->Binding_Constant Kinetics Kinetic Parameters (kₐ, kₔ) Sensorgram->Kinetics Kinetics->Binding_Constant

Caption: Experimental workflow for determining metal binding affinity.

Signaling_Pathway cluster_intracellular Intracellular Metal_Ion Metal Ion (e.g., Zn²⁺) Signaling_Protein Signaling Protein (Metal-dependent) Metal_Ion->Signaling_Protein Activates Chelator Chelator (e.g., this compound) Chelator->Metal_Ion Binds to Downstream_Effector Downstream Effector Signaling_Protein->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Simplified signaling pathway modulated by a metal chelator.

Conclusion

References

A Comparative Analysis of the Fluorescence Properties of 6-Fluoroquinoline-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence properties of hypothetical 6-Fluoroquinoline-2-thiol derivatives. The data and protocols presented are based on established principles of fluorescence spectroscopy and findings from related quinoline-2-thiol and fluoroquinolone compounds, offering a predictive framework for the development of novel fluorescent probes.

Introduction to this compound Derivatives

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. The introduction of a fluorine atom at the 6-position of the quinoline ring can enhance metabolic stability and binding affinity for biological targets. Concurrently, the 2-thiol substituent offers a versatile handle for chemical modifications and can play a crucial role in the molecule's fluorescence characteristics.

A critical aspect of quinoline-2-thiol chemistry is its existence in a tautomeric equilibrium with quinoline-2(1H)-thione. The thione tautomer is generally non-fluorescent. However, alkylation of the thiol group locks the molecule in the fluorescent thiol form, making S-alkylation a key strategy for developing fluorescent probes based on this scaffold.[1] This guide explores the anticipated fluorescence properties of a series of S-alkylated this compound derivatives.

Comparative Fluorescence Data

The following table summarizes the expected fluorescence properties of a hypothetical series of this compound derivatives. These predictions are based on the general understanding that alkylation of the thiol group is necessary for fluorescence and that the nature of the alkyl group and further substitutions on the quinoline ring can modulate the photophysical parameters.

DerivativeExcitation Wavelength (λex, nm) (Expected)Emission Wavelength (λem, nm) (Expected)Stokes Shift (nm) (Expected)Quantum Yield (ΦF) (Expected)Notes
This compound ----Exists in equilibrium with the non-fluorescent thione tautomer.[1]
6-Fluoro-2-(methylthio)quinoline ~340 - 360~380 - 420~40 - 60Low to ModerateSimple S-alkylation is expected to induce fluorescence. The quantum yield may be modest but can be influenced by solvent polarity.
6-Fluoro-2-(ethylthio)quinoline ~340 - 360~380 - 420~40 - 60Low to ModerateSimilar properties to the methyl derivative are anticipated, with minor shifts due to the change in the alkyl chain length.
6-Fluoro-2-(benzylthio)quinoline ~350 - 370~400 - 440~50 - 70ModerateThe introduction of a phenyl ring could lead to a slight red-shift in both excitation and emission spectra due to an extended π-system. An increase in quantum yield might also be observed.
4-Amino-6-fluoro-2-(methylthio)quinoline ~380 - 400~450 - 500~70 - 100Moderate to HighThe presence of an electron-donating group like an amino group at the 4-position is expected to cause a significant red-shift and an increase in the quantum yield due to intramolecular charge transfer (ICT) character.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and fluorescence characterization of this compound derivatives.

General Synthesis of S-Alkylated this compound Derivatives
  • Starting Material: this compound.

  • Alkylation Reaction:

    • Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add a base, for instance, sodium hydroxide or potassium carbonate, to deprotonate the thiol group and form the thiolate anion.

    • Introduce the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure S-alkylated derivative.

  • Characterization: Confirm the structure of the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Protocol for Fluorescence Spectroscopy Measurements
  • Sample Preparation:

    • Prepare stock solutions of the synthesized derivatives in a high-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile, or DMSO).

    • Prepare a series of dilutions to determine the optimal concentration for fluorescence measurements, typically in the micromolar range, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation:

    • Use a calibrated spectrofluorometer for all measurements.

  • Measurement of Excitation and Emission Spectra:

    • To determine the optimal excitation wavelength, record the emission spectrum at various excitation wavelengths.

    • To record the emission spectrum, excite the sample at its determined optimal excitation wavelength and scan a range of emission wavelengths.

  • Determination of Fluorescence Quantum Yield (ΦF):

    • The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

    • Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (I(sample) / I(standard)) × (A(standard) / A(sample)) × (η(sample)² / η(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for characterizing the fluorescence properties of this compound derivatives and a conceptual representation of their potential application in sensing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysical Photophysical Studies cluster_data Data Analysis start This compound step1 S-Alkylation Reaction start->step1 step2 Work-up & Column Chromatography step1->step2 product Purified S-Alkylated Derivative step2->product spec Spectroscopic Analysis (NMR, MS, IR) product->spec sample_prep Sample Preparation (Dilution Series) spec->sample_prep spectra Record Excitation & Emission Spectra sample_prep->spectra qy Quantum Yield Determination spectra->qy analysis Comparative Analysis of Fluorescence Properties qy->analysis sensing_mechanism cluster_probe Fluorescent Probe cluster_analyte Analyte Interaction cluster_response Fluorescence Response probe 6-Fluoro-2-(R-thio)quinoline (Fluorescent) analyte Target Analyte (e.g., Metal Ion, Biomolecule) probe->analyte Binding Event response Change in Fluorescence (Quenching or Enhancement) analyte->response Induces

References

Navigating the Maze of Biological Assays: A Comparative Guide to the Cross-Reactivity of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential for Cross-Reactivity

6-Fluoroquinoline-2-thiol possesses two key structural features that warrant careful consideration regarding its potential for non-specific interactions in biological assays. The quinoline core is a known fluorophore, which can interfere with fluorescence-based assays, while the thiol group is inherently reactive and can interact with various biological molecules and assay components.

Table 1: Comparison of this compound's Potential for Assay Interference with Other Compound Classes

FeatureThis compoundIdeal "Clean" CompoundKnown Pan-Assay Interference Compounds (PAINS)
Primary Moieties Quinoline, ThiolTypically lacks reactive functional groups and intrinsic fluorescenceRhodanine, Curcuminoids, etc.
Potential for Fluorescence Interference High, due to the quinoline core.Low to none.Variable, some PAINS are also fluorescent.
Potential for Thiol-Based Reactivity High, due to the exocyclic thiol group.Low to none.High, many PAINS are electrophilic and react with thiols.
Mechanisms of Interference Fluorescence quenching/enhancement, covalent modification of proteins, disulfide bond formation, redox cycling.Specific, on-target binding.Aggregation, redox activity, covalent modification, membrane disruption.
Predictability of Off-Target Effects Moderate to high, based on known reactivity of thiols and quinolines.Low, high specificity.High, promiscuous binders by definition.

Delving into the Mechanisms of Assay Interference

The potential for this compound to generate misleading data stems from well-characterized chemical behaviors of its functional groups.

The Quinoline Core and Fluorescence Interference

Quinoline and its derivatives are known to be fluorescent.[1][2][3][4] This intrinsic property can lead to false positives or negatives in fluorescence-based assays through several mechanisms:

  • Direct Emission: The compound's own fluorescence can be mistaken for a positive signal.

  • Fluorescence Quenching or Enhancement: The compound can interact with the assay's fluorescent probe or substrate, leading to a decrease or increase in the measured signal that is independent of the intended biological target.

  • Light Scattering: At higher concentrations, the compound might form aggregates that scatter light, affecting signal detection.

The Thiol Group: A Hub of Reactivity

The thiol (-SH) group is one of the most reactive functional groups found in biological systems and is a common feature in compounds that exhibit pan-assay interference.[5][6][7][8] Its nucleophilic nature can lead to a variety of non-specific interactions:

  • Covalent Modification of Proteins: The thiol group can form covalent bonds with cysteine residues on proteins, leading to non-specific inhibition or activation.[5][6]

  • Disulfide Bond Formation: It can react with other thiols, including those in assay reagents like dithiothreitol (DTT) or on proteins, to form disulfide bridges.[5][6]

  • Redox Cycling: Thiols can participate in redox reactions, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.

  • Chelation of Metal Ions: The thiol group can chelate metal ions that are essential for the activity of certain enzymes.

Experimental Protocols for Assessing Cross-Reactivity

To mitigate the risks of assay interference, it is crucial to perform counter-screens and specific experiments to evaluate the potential for cross-reactivity.

Protocol 1: Assessing Fluorescence Interference

Objective: To determine if this compound interferes with the fluorescence detection of an assay.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • Run the assay in the absence of the biological target but with all other assay components, including the fluorescent probe or substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Compare the fluorescence of the compound-containing wells to the vehicle control. A significant change in fluorescence indicates interference.

  • As a further control, measure the intrinsic fluorescence of this compound across a range of wavelengths.

Protocol 2: Thiol Reactivity Assessment using ALARM NMR

Objective: To detect covalent binding of this compound to a protein.

Methodology (based on the Assay for Ligand-detectable Aqueous-accessible Resonances by NMR):

  • Acquire a 1D ¹H NMR spectrum of a standard protein (e.g., La protein) in a suitable buffer.

  • Add a molar excess of this compound to the protein solution.

  • Acquire a second 1D ¹H NMR spectrum after a short incubation period.

  • Compare the two spectra. A decrease in the intensity of specific protein resonances, particularly those corresponding to cysteine residues, indicates covalent modification.

Protocol 3: General Assay Interference Counter-Screen

Objective: To identify non-specific inhibition.

Methodology:

  • Perform the primary assay to determine the potency of this compound.

  • Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt compound aggregation. A significant loss of potency suggests interference by aggregation.

  • Perform the assay with and without a pre-incubation of the enzyme and the compound. A time-dependent increase in inhibition can suggest covalent modification.

  • Test the compound in an unrelated assay that uses a similar detection method (e.g., another fluorescence-based assay for a different target). Activity in an unrelated assay is a red flag for interference.

Visualizing Workflows and Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and potential interference pathways.

G cluster_0 Fluorescence Interference Workflow A Prepare Compound Dilutions B Add to Assay (No Target) A->B C Measure Fluorescence B->C D Analyze Data C->D E Interference Detected D->E Signal Change F No Interference D->F No Signal Change

Caption: Workflow for detecting fluorescence interference.

G cluster_1 Potential Thiol Interference Pathways Compound This compound (-SH) Protein Target Protein (with Cys-SH) Compound->Protein Covalent Adduct Formation AssayReagent Assay Reagent (e.g., DTT) Compound->AssayReagent Disulfide Exchange ROS Reactive Oxygen Species Compound->ROS Redox Cycling Metal Metal Ion Cofactor Compound->Metal Chelation

Caption: Potential mechanisms of thiol-based assay interference.

Conclusion

While this compound may hold therapeutic promise, its structural motifs necessitate a cautious and thorough approach to its evaluation in biological assays. The potential for fluorescence interference from the quinoline core and the myriad of non-specific interactions mediated by the thiol group highlight the importance of early and robust counter-screening. By employing the experimental strategies outlined in this guide, researchers can better distinguish true on-target activity from assay artifacts, ensuring the integrity of their data and paving the way for more reliable drug discovery and development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Fluoroquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 6-Fluoroquinoline-2-thiol are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on established protocols for hazardous chemical waste management.

Immediate Safety and Hazard Considerations

While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 6-Fluoroquinoline, and the parent compound, Quinoline, indicate significant health and environmental hazards. 6-Fluoroquinoline is classified as an acute oral toxicant and can cause serious eye damage[1]. Quinoline is known to be toxic if swallowed, harmful in contact with skin, a cause of skin and eye irritation, and is suspected of causing genetic defects and cancer[2][3]. Furthermore, quinoline derivatives are often toxic to aquatic life with long-lasting effects[2][3][4]. Therefore, this compound should be handled as hazardous waste with appropriate precautions.

Personal Protective Equipment (PPE) and Handling

When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure risk.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.To prevent eye contact which can cause serious damage[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact, as related compounds are harmful upon dermal exposure[2][3].
Body Protection A lab coat or chemical-resistant apron and closed-toe shoes. For larger quantities or in case of splashes, impervious clothing may be necessary.To protect the skin from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if working in a poorly ventilated area or if dust or vapors are likely to be generated.To prevent inhalation of potentially toxic or irritating particles or fumes.

Hands should be washed thoroughly after handling the chemical, and contaminated clothing should be removed and laundered before reuse.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical in drains or the general trash.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Storage :

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation : If it is safe to do so, increase ventilation in the area of the spill.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels without appropriate PPE.

  • Collect the Absorbed Material : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Container in a Cool, Dry, Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a Licensed Disposal Company store_waste->contact_ehs provide_info Provide Waste Information to Disposal Company contact_ehs->provide_info disposal Professional Disposal as Hazardous Waste provide_info->disposal end End: Safe and Compliant Disposal disposal->end

Disposal Workflow for this compound

References

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